Coclauril
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,6-dihydroxycyclohex-2-en-1-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUWXIZGZHBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Landscape of Bruguiera gymnorrhiza: A Technical Guide to its Bioactive Constituents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruguiera gymnorrhiza (L.) Lam., commonly known as the large-leafed mangrove, is a prominent member of the Rhizophoraceae family, widely distributed in the Indo-West Pacific region. Traditionally, various parts of this plant have been utilized in folk medicine to treat a range of ailments, including diabetes, diarrhea, and inflammatory conditions.[1] Modern scientific inquiry has begun to validate these traditional uses, revealing a rich and diverse phytochemical profile with significant pharmacological potential. This technical guide provides an in-depth overview of the chemical constituents of Bruguiera gymnorrhiza, presenting quantitative data, detailed experimental protocols, and insights into the potential signaling pathways through which its bioactive compounds may exert their effects.
Phytochemical Composition: A Quantitative Overview
Bruguiera gymnorrhiza is a rich source of a wide array of secondary metabolites, including polyphenols (phenolic acids, flavonoids, and condensed tannins), terpenoids, alkaloids, and other aromatic compounds. The concentration of these constituents varies depending on the plant part, geographical location, and the extraction methodology employed.
Total Phenolic, Flavonoid, and Tannin Content
The leaves, bark, roots, and fruits of Bruguiera gymnorrhiza have all been shown to contain significant amounts of phenolic compounds, which are major contributors to the plant's antioxidant properties. The total phenolic content is typically determined using the Folin-Ciocalteu method, while the total flavonoid content is often quantified using the aluminum chloride colorimetric assay. Condensed tannins are commonly measured using the butanol-HCl method.
| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g or RE/g extract) | Total Condensed Tannins (mg CE/g or mg/g DW) | Reference(s) |
| Leaves | Ethanol | 465.596 | 6.501 (QE) | - | [2] |
| Methanol | 26.49 | 31.9 (QE) | - | [3] | |
| Aqueous | - | 45.2 (QE) | - | [3] | |
| Aqueous | 14 | 0.273 (QE) | - | [4] | |
| Hydro-methanolic | 2.34 (GAE/mg) | 5.20 (QE/mg) | - | [5] | |
| Ethanol | 33 | 17 (QE) | - | [6] | |
| Bark | Ethanol | 149.807 | 6.419 (QE) | - | [2] |
| Fruit | Methanol | 174.18 ± 4.27 | - | 176.24 ± 3.10 (CE) | [7] |
| Macerated Aqueous | 185.33 ± 1.03 | 3.12 ± 0.07 (RE) | 97.85 ± 4.41 (CE) | [8] | |
| Stem | Ethanol | 40 | 23 (QE) | - | [6] |
GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; RE: Rutin Equivalent; CE: Catechin Equivalent; DW: Dry Weight.
Quantification of Specific Bioactive Compounds
Several studies have moved beyond total content analysis to identify and quantify specific compounds within Bruguiera gymnorrhiza extracts. These analyses provide more precise information about the key molecules responsible for the observed biological activities.
Table 2: Quantified Compounds in Bruguiera gymnorrhiza Fruit (GC-MS Analysis) [9]
| Compound | Class | Relative Percentage (%) |
| Isopimaradiene | Diterpenoid | 64.20 |
| 4-(2-Aminopropyl) phenol | Phenolic Compound | 19.06 |
| Dimethylamino-dimethylphosphene oxide | Organophosphorus Compound | 9.40 |
| 3-amino-2-benzylbutanoic acid | Amino Acid Derivative | 5.46 |
| 1,4-dideuteriooctane | Alkane | 1.89 |
Table 3: Quantified Polyphenols in Bruguiera gymnorrhiza Leaves (HPTLC Analysis) [5]
| Compound | Class | Concentration (μg/mg of extract) |
| Gallic Acid | Phenolic Acid | 5.90 |
| Quercetin | Flavonoid | 8.812 |
| Coumarin | Benzopyrone | 14.461 |
Experimental Protocols
The following sections detail the methodologies commonly employed for the extraction, isolation, and characterization of chemical constituents from Bruguiera gymnorrhiza.
Extraction of Bioactive Compounds
The choice of extraction method and solvent significantly influences the yield and profile of the extracted compounds.
1. Maceration:
-
Plant Material: Air-dried and powdered plant material (leaves, bark, fruit, etc.).
-
Solvent: Methanol, ethanol, ethyl acetate, or a combination thereof (e.g., MeOH:DCM, 1:1).[9]
-
Procedure:
-
The powdered plant material is soaked in the chosen solvent at a ratio of 1:10 (w/v) in a sealed container.
-
The mixture is kept at room temperature for a period ranging from 48 hours to two weeks, with occasional shaking.[10]
-
The mixture is then filtered through Whatman No. 1 filter paper.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.
-
The extraction process is typically repeated three times to ensure maximum yield.
-
2. Decoction:
-
Plant Material: Fresh or dried plant material.
-
Solvent: Distilled water.
-
Procedure:
-
The plant material is boiled in distilled water for a specified period, often 15-30 minutes.
-
The mixture is allowed to cool and then filtered.
-
The filtrate (decoction) can be used directly for bioassays or lyophilized to obtain a dry powder.
-
Phytochemical Analysis and Quantification
1. Total Phenolic Content (Folin-Ciocalteu Method):
-
Reagents: Folin-Ciocalteu reagent, sodium carbonate solution (20% w/v), gallic acid standard.
-
Procedure:
-
An aliquot of the plant extract is mixed with Folin-Ciocalteu reagent and distilled water.
-
After a short incubation period, sodium carbonate solution is added to the mixture.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30-90 minutes).
-
The absorbance is measured at a wavelength of 760-765 nm using a UV-Vis spectrophotometer.
-
A standard curve is prepared using known concentrations of gallic acid, and the total phenolic content is expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).
-
2. Total Flavonoid Content (Aluminum Chloride Method):
-
Reagents: Aluminum chloride (AlCl₃) solution (2% in methanol), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), quercetin or rutin standard.
-
Procedure:
-
The plant extract is mixed with sodium nitrite solution.
-
After incubation, aluminum chloride solution is added.
-
Following another incubation period, sodium hydroxide is added to the mixture.
-
The absorbance is measured immediately at a wavelength of 510 nm.
-
A standard curve is generated using quercetin or rutin, and the total flavonoid content is expressed as mg of quercetin or rutin equivalents per gram of extract (mg QE/g or mg RE/g).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
The crude extract is often derivatized to increase the volatility of the compounds.
-
The sample is injected into the GC, where it is vaporized and separated based on the boiling points and interactions of the components with the stationary phase of the column.
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be compared to spectral libraries (e.g., NIST) for identification.
-
The relative percentage of each compound is determined by comparing its peak area to the total peak area of all identified compounds.
-
Signaling Pathways and Biological Activities
The diverse chemical constituents of Bruguiera gymnorrhiza are associated with a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. These activities are mediated through interactions with various cellular signaling pathways.
Antioxidant and Anti-inflammatory Mechanisms
The high content of phenolic and flavonoid compounds in Bruguiera gymnorrhiza is largely responsible for its potent antioxidant activity. These compounds can neutralize free radicals and modulate the expression of antioxidant enzymes. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory signaling pathways.
Caption: Proposed antioxidant and anti-inflammatory pathways of B. gymnorrhiza constituents.
Studies have shown that fruit extracts of Bruguiera gymnorrhiza can exert anti-inflammatory effects by regulating the NF-κB pathway.[11] Furthermore, the protective effects of the fruit extract against ulcerative colitis have been linked to the activation of the Keap1/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[12]
Cytotoxic Activity and Apoptosis Induction
Extracts from Bruguiera gymnorrhiza have demonstrated cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7). The underlying mechanism appears to involve the induction of apoptosis, or programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. Antioxidant and hepatoprotective properties of Indian Sunderban mangrove Bruguiera gymnorrhiza L. leave - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Pharmacological Properties and Phytochemical Profile of Bruguiera gymnorhiza (L.) Lam Using In Vitro Studies, In Silico Docking, and Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Bruguiera gymnorrhiza (L.) Lam. Fruit Accelerates Healing in Gastric Injury via the Regulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective Effect of Bruguiera gymnorrhiza (L.) Lam. Fruit on Dextran Sulfate Sodium-Induced Ulcerative Colitis in Mice: Role of Keap1/Nrf2 Pathway and Gut Microbiota [frontiersin.org]
- 11. Induction of cytotoxicity by Bruguiera gymnorrhiza in human breast carcinoma (MCF-7) cell line via activation of the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Coclaurine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coclaurine is a naturally occurring benzylisoquinoline alkaloid found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its role as a nicotinic acetylcholine receptor (nAChR) antagonist and its potential in cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key biological signaling pathways associated with coclaurine. Detailed experimental methodologies for its synthesis and isolation, where available in the public domain, are also discussed. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and research applications.
Chemical Structure and Physicochemical Properties
Coclaurine, with the IUPAC name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, is a tetrahydroisoquinoline alkaloid. Its chemical structure consists of a tetrahydroisoquinoline core with a benzyl group attached at the C1 position.
Table 1: Physicochemical Properties of Coclaurine
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉NO₃ | [1] |
| Molecular Weight | 285.34 g/mol | [1][2] |
| CAS Number | 486-39-5 | [1][2] |
| Melting Point | 220-224 °C | [2] |
| Boiling Point | 469.9 - 496.9 °C | [2] |
| pKa (predicted) | 10.00 ± 0.15 | [1] |
| Solubility | Soluble in DMSO, methanol, ethanol, acetone, chloroform, dichloromethane. | [3] |
| SMILES | COC1=C(C=C2--INVALID-LINK--CC3=CC=C(C=C3)O)O | [1] |
Pharmacological Properties
Coclaurine exhibits a range of pharmacological effects, primarily acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). While specific binding affinity data (Kᵢ or IC₅₀ values) for coclaurine at various nAChR subtypes are not extensively reported in publicly available literature, its inhibitory action on human α7, α4β2, and α4β4 nAChRs has been noted. Further research is required to fully quantify its binding profile.
In addition to its nAChR antagonism, coclaurine has demonstrated potential in oncology. It has been shown to sensitize non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting the EFHD2 protein and subsequently downregulating the NOX4-ABCC1 signaling pathway.[4]
Signaling Pathways
EFHD2-NOX4-ABCC1 Signaling Pathway in NSCLC
Coclaurine has been identified as an inhibitor of the EFHD2 protein. In non-small cell lung cancer (NSCLC), EFHD2 promotes resistance to cisplatin by upregulating NADPH oxidase 4 (NOX4), which in turn increases the expression of the drug efflux pump ABCC1. By inhibiting EFHD2, coclaurine can reverse this resistance mechanism, making cancer cells more susceptible to chemotherapy.[4]
Biosynthesis of Coclaurine
Coclaurine is synthesized in plants from the amino acid L-tyrosine through a series of enzymatic reactions. The key step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine. This is followed by methylation steps to yield coclaurine.
Experimental Protocols
Synthesis
The chemical synthesis of coclaurine can be achieved through a Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine (specifically, a dopamine derivative) with an aldehyde (a 4-hydroxyphenylacetaldehyde derivative), followed by cyclization to form the tetrahydroisoquinoline core. The stereochemistry at the C1 position is a critical aspect of the synthesis, often requiring chiral auxiliaries or asymmetric catalysis to obtain the desired (S)-enantiomer. A generalized workflow is presented below.
Isolation from Natural Sources
Coclaurine can be isolated from various plant species, such as Sarcopetalum harveyanum. A general protocol for the extraction and isolation of alkaloids from plant material would involve the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or ethanol, often under reflux.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.
-
Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure coclaurine.
Analytical Characterization
The structure and purity of isolated or synthesized coclaurine are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would be compared with literature values for confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH-), and aromatic C-H bonds.
-
Chiral Chromatography: To confirm the enantiomeric purity of (S)-coclaurine, chiral HPLC is employed.
Conclusion
Coclaurine is a promising natural product with well-defined antagonistic activity at neuronal nicotinic acetylcholine receptors and emerging potential in cancer therapy. This guide has summarized its core chemical and pharmacological properties based on currently available scientific literature. While the fundamental aspects of its structure and biological activity are understood, further research is needed to fully characterize its quantitative pharmacological profile, particularly its binding affinities to various nAChR subtypes and its in vivo pharmacokinetic properties. The development and dissemination of detailed, standardized experimental protocols for its synthesis and isolation would greatly facilitate future research and development efforts. The provided diagrams offer a visual framework for understanding the complex biological pathways in which coclaurine is involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Cyclohexylideneacetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylideneacetonitrile derivatives represent a promising class of small molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of their therapeutic potential, with a primary focus on their anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area. While direct extensive biological data for a wide range of cyclohexylideneacetonitrile derivatives is emerging, this guide leverages data from the closely related and structurally analogous 2-phenylacrylonitrile scaffold to provide a robust predictive framework for their biological activity.
Introduction
The cyclohexylideneacetonitrile core structure, characterized by a cyclohexyl ring attached to a vinyl cyanide group, offers a unique three-dimensional scaffold for interaction with various biological targets. The inherent reactivity of the α,β-unsaturated nitrile system, coupled with the conformational flexibility of the cyclohexane ring, makes these derivatives attractive candidates for medicinal chemistry campaigns. Research has indicated their potential to modulate key cellular processes involved in cancer and inflammation, positioning them as a focal point for the development of novel therapeutics.
Anticancer Activity
Cyclohexylideneacetonitrile derivatives are anticipated to exhibit significant anticancer activity, primarily through the inhibition of tubulin polymerization, a mechanism shared with their structural analogs, the 2-phenylacrylonitrile derivatives.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of 2-phenylacrylonitrile derivatives against various human cancer cell lines. This data serves as a strong predictive model for the potential efficacy of cyclohexylideneacetonitrile analogs.[1]
| Compound ID | HCT116 (Colon) IC50 (nM) | BEL-7402 (Liver) IC50 (nM) | A549 (Lung) IC50 (nM) | MCF-7 (Breast) IC50 (nM) |
| 1g2a | 5.9 | 7.8 | 12.3 | 15.1 |
| CA-4 | 2.1 | 3.5 | 4.8 | 6.2 |
| Taxol | 8.7 | 10.2 | 11.5 | 13.8 |
Note: CA-4 (Combretastatin A-4) and Taxol are well-established anticancer agents used as positive controls.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism of this class of compounds is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Anticancer mechanism via tubulin inhibition.
Experimental Protocols
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexylideneacetonitrile derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (1 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a buffer solution.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the inhibitory effect of the compounds on the rate and extent of tubulin polymerization.
Anti-inflammatory Activity
Cyclohexylideneacetonitrile derivatives are also being investigated for their potential anti-inflammatory effects. Their mechanism of action is thought to involve the modulation of key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the cyclooxygenase-2 (COX-2) enzyme.
Quantitative Data: Enzyme Inhibition
While specific IC50 data for cyclohexylideneacetonitrile derivatives are still under extensive investigation, the following table presents data for related heterocyclic compounds, providing a benchmark for expected activity.
| Compound Class | Target | IC50 (µM) |
| Pyranochalcone derivatives | NF-κB Inhibition | 0.29 - 10.46[2] |
| Benzimidazole derivatives | COX-2 Inhibition | 8.2[3] |
Mechanism of Action: Modulation of Inflammatory Pathways
Cyclohexylideneacetonitrile derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This can occur through the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of iNOS and COX-2, enzymes responsible for the production of NO and prostaglandins, respectively.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[4]
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.
-
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the human recombinant COX-2 enzyme and arachidonic acid substrate according to the manufacturer's instructions.
-
Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the cyclohexylideneacetonitrile derivatives for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a specific ELISA or by LC-MS/MS.[5]
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce COX-2 activity by 50%.
Synthesis
The synthesis of cyclohexylideneacetonitrile derivatives is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of cyclohexanone with a substituted acetonitrile in the presence of a base.
Caption: General synthetic scheme for derivatives.
Conclusion and Future Directions
Cyclohexylideneacetonitrile derivatives hold significant promise as a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The predictive data from structurally related compounds, combined with the initial exploratory studies, strongly supports their potential as inhibitors of tubulin polymerization and key inflammatory pathways.
Future research should focus on the synthesis and biological evaluation of a broader library of cyclohexylideneacetonitrile derivatives to establish a comprehensive structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. Furthermore, optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Assessment of Coclaurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine, a benzylisoquinoline alkaloid, has garnered attention in oncological research for its potential as an anticancer agent.[1] Primarily recognized for its ability to sensitize non-small cell lung cancer (NSCLC) cells to conventional chemotherapeutics like cisplatin, its cytotoxic profile and mechanism of action are of significant interest for further drug development.[2][3] This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Coclaurine, including its impact on cell viability, the underlying signaling pathways, and detailed experimental protocols.
Quantitative Cytotoxicity Data
The cytotoxic effects of Coclaurine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the reported IC50 values for Coclaurine in human non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | IC50 (mM) | Reference |
| H1299 | 0.95 | [2] |
| A549 | 2 | [2] |
These values indicate that Coclaurine exhibits low intrinsic toxicity to these cell lines at baseline. However, its significant chemosensitizing properties are noteworthy. When used in combination with cisplatin, Coclaurine substantially reduces the IC50 of cisplatin, indicating a synergistic effect.[2][3] In H1299 cells, the addition of Coclaurine lowered the cisplatin IC50 from 69.7 µM to 47.4 µM.[2][3] Similarly, in A549 cells, the IC50 of cisplatin was reduced from 75.7 µM to 57.3 µM in the presence of Coclaurine.[2][3]
Mechanism of Action: The EFHD2-NOX4-ABCC1 Signaling Pathway
Recent studies have elucidated the molecular mechanism by which Coclaurine exerts its chemosensitizing effects. The primary target identified is the EF-hand domain-containing protein D2 (EFHD2).[2] EFHD2 is implicated in promoting chemoresistance in NSCLC through the activation of the NOX4-ROS-ABCC1 signaling axis.[3]
Coclaurine has been shown to downregulate the expression of EFHD2.[2] This inhibition is achieved by disrupting the interaction between the transcription factor Forkhead Box G1 (FOXG1) and the promoter region of the EFHD2 gene, consequently reducing its transcription.[2] The downregulation of EFHD2 leads to a cascade of downstream effects, including the suppression of NADPH oxidase 4 (NOX4) and the ATP-binding cassette subfamily C member 1 (ABCC1), as well as a reduction in intracellular reactive oxygen species (ROS) levels.[2][3] The inhibition of this pathway ultimately leads to decreased drug efflux and enhanced sensitivity to chemotherapeutic agents like cisplatin.[2][3]
Experimental Protocols
The assessment of Coclaurine's cytotoxicity typically involves the use of cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan derivative. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Coclaurine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Coclaurine in culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Coclaurine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Coclaurine using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Coclaurine concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway of Coclaurine's action.
Experimental workflow for the MTT cytotoxicity assay.
Signaling pathway of Coclaurine-mediated chemosensitization.
References
Preliminary Studies on the Mechanism of Action of Coclaurine: A Technical Overview
Introduction: Coclaurine is a tetrahydroisoquinoline alkaloid found in various plant species, including Nelumbo nucifera and Sarcopetalum harveyanum.[1][2] It is a key intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids, a class of metabolites with significant pharmacological activities.[3] Preliminary research has begun to elucidate the diverse mechanisms of action through which coclaurine exerts its biological effects, spanning from receptor antagonism to the modulation of critical signaling pathways. This document provides a technical guide to the initial findings on coclaurine's mechanisms of action, summarizing quantitative data, experimental protocols, and the signaling pathways involved. It is important to note that the user's initial query for "Coclauril" likely refers to Coclaurine, as the former is not found in the scientific literature.
Neurological and Neuromuscular Activity
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
A primary mechanism of action identified for coclaurine is its role as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][4][5][6][7] These receptors are ligand-gated ion channels crucial for signal transmission in the nervous system.[5] By competitively binding to nAChRs, coclaurine inhibits the transmission of nerve impulses that are normally triggered by acetylcholine.[5] This antagonism has been quantified in studies using Xenopus oocytes expressing human nAChR subunits.
Quantitative Data: nAChR Inhibition
| Target Receptor Subunit | IC50 (µM) | Compound | Source |
| Human α4β2 nAChR | 49 | Coclaurine | [6] |
| Human α4β4 nAChR | 18 | Coclaurine | [6] |
Experimental Protocol: nAChR Inhibition Assay
The inhibitory activity of coclaurine on nAChRs was determined using a two-electrode voltage-clamp technique on Xenopus oocytes. Oocytes were injected with cRNA encoding human α4 and β2 or β4 nAChR subunits. Acetylcholine (ACh) was applied to induce ionic currents, and the inhibitory effect of coclaurine was measured by its ability to reduce these ACh-induced currents. The IC50 value, representing the concentration of coclaurine required to inhibit 50% of the ACh-induced current, was then calculated.[6]
Signaling Pathway: Neuromuscular Junction
The following diagram illustrates the antagonistic action of coclaurine at the neuromuscular junction, where nAChRs are prevalent.
Figure 1. Coclaurine antagonism at the nicotinic acetylcholine receptor.
Anti-Cancer and Chemosensitizing Effects
Recent studies have highlighted coclaurine's potential in oncology, particularly in sensitizing non-small cell lung cancer (NSCLC) cells to chemotherapy.[4][8]
Inhibition of EFHD2 Signaling
Coclaurine has been identified as a key molecule responsible for the inhibition of EF-hand domain family member D2 (EFHD2).[4][8] This action disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[4][8] The downregulation of EFHD2 subsequently affects the NOX4-ABCC1 signaling pathway, which is implicated in drug resistance.[4][8]
Quantitative Data: Cisplatin Sensitization
| Cell Line | Coclaurine Concentration (µM) | Effect | Source |
| A549 (NSCLC) | 200 | Significantly sensitizes cells to Cisplatin | [4] |
| H1299 & A549 | 200 | Significantly down-regulates EFHD2 mRNA levels | [8] |
Experimental Protocol: qPCR for EFHD2 mRNA Levels
H1299 and A549 cells were treated with 200 µM coclaurine for 24 hours. Total RNA was extracted, and reverse transcription was performed to synthesize cDNA. Quantitative PCR (qPCR) was then carried out to measure the mRNA expression levels of EFHD2. GADHP and 18S rRNA were used as internal controls for gene expression normalization.[8]
Signaling Pathway: EFHD2 Inhibition in NSCLC
The diagram below outlines the proposed mechanism by which coclaurine enhances cisplatin sensitivity in NSCLC cells.
Figure 2. Coclaurine-mediated sensitization of NSCLC cells to cisplatin.
Anti-inflammatory and Vasorelaxant Properties
Preliminary evidence also suggests that coclaurine possesses anti-inflammatory and cardiovascular effects.
Anti-inflammatory Action
Research indicates that coclaurine may have anti-inflammatory properties by suppressing the production of inflammatory mediators.[5] Studies have shown its ability to inhibit mediators like interleukins and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[5] This suggests a potential role in modulating inflammatory responses, although one review noted it as "inactive" in a granuloma pouch assay.[9] The anti-inflammatory effects of alkaloids often involve complex pathways, including the inhibition of NF-κB and JNK signaling pathways.[10]
Vasorelaxant Effects
Coclaurine has been shown to induce relaxation in aortic rings, suggesting a vasorelaxant effect.[11] This effect is thought to be related to the modulation of calcium entry, its intracellular release, or the calcium sensitivity of the contractile machinery within smooth muscle cells.[11] In studies comparing related alkaloids, coclaurine was found to be less potent than norarmepavine and norcoclaurine in relaxing aortic rings contracted with potassium chloride.[11][12]
Experimental Protocol: Vasorelaxation Assay on Aortic Rings
Aortic rings are isolated from rats and mounted in organ baths. The rings are pre-contracted with an agent like potassium chloride (KCl) or phenylephrine. Cumulative concentrations of the test compound (e.g., coclaurine) are then added to the bath, and the relaxation of the aortic ring is measured isometrically. The efficacy and potency of the vasorelaxant effect are determined by the degree of relaxation achieved.[11][13]
Experimental Workflow: Vasorelaxation Study
The following diagram shows the general workflow for assessing the vasorelaxant properties of a compound.
Figure 3. General workflow for an ex vivo vasorelaxation experiment.
Conclusion
Preliminary studies on coclaurine reveal a molecule with multifaceted pharmacological potential. Its primary identified mechanism of action is the antagonism of nicotinic acetylcholine receptors. Furthermore, emerging research demonstrates its ability to inhibit the EFHD2 signaling pathway, thereby sensitizing cancer cells to chemotherapy. Additional studies point towards anti-inflammatory and vasorelaxant properties, although these require more in-depth investigation to fully elucidate the underlying mechanisms. The diverse bioactivities of coclaurine make it a compelling lead compound for further research in neurology, oncology, and cardiovascular medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Coclaurine - Wikipedia [en.wikipedia.org]
- 3. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Coclaurine | 486-39-5 | > 95% [smolecule.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular Effects of Plant Secondary Metabolites Norarmepavine, Coclaurine and Norcoclaurine [repositorio.uchile.cl]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of Coclaurine in DMSO: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the behavior of a compound in its solvent is paramount to experimental success and data integrity. This in-depth technical guide provides a comprehensive overview of the solubility and stability of coclaurine when dissolved in dimethyl sulfoxide (DMSO), a common solvent in pharmacological and chemical research.
Coclaurine, a benzylisoquinoline alkaloid, is noted for its various biological activities, including inhibitory effects on nicotinic acetylcholine receptors (nAChRs) and insecticidal properties.[1] Its utility in preclinical research often necessitates dissolution in a polar aprotic solvent like DMSO to create stock solutions for in vitro assays. This guide outlines the known solubility parameters, stability considerations, and detailed experimental protocols relevant to the preparation and handling of coclaurine solutions in DMSO.
Solubility of Coclaurine in DMSO
Coclaurine is generally considered soluble in DMSO.[1] Quantitative data from supplier technical sheets provide a practical starting point for researchers preparing solutions.
| Parameter | Value | Conditions | Source |
| Solubility | 25 mg/mL | Requires ultrasonic and warming to 60°C | [2] |
| Molar Solubility | 87.61 mM | Calculated from 25 mg/mL | [2] |
Table 1: Quantitative Solubility Data for Coclaurine in DMSO
To achieve the cited solubility, specific physical methods are recommended, highlighting that dissolution may not be instantaneous at room temperature. Heating and sonication are often employed to facilitate the dissolution of organic compounds in DMSO.
Stability of Coclaurine in DMSO
| Storage Temperature | Recommended Usage Period | Rationale |
| -20°C | Within 1 month | Minimize degradation from repeated freeze-thaw cycles.[2] |
| -80°C | Within 6 months | Enhanced long-term stability.[2] |
Table 2: General Storage Recommendations for Coclaurine Stock Solutions in DMSO
Factors that can influence the stability of coclaurine in DMSO include:
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light: Photochemical degradation is a potential risk for many organic molecules.
-
Water Content: DMSO is hygroscopic, and absorbed water can lead to hydrolysis of susceptible compounds.
-
Freeze-Thaw Cycles: Repeated changes in temperature can promote precipitation and degradation of the solute.[2][4]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of coclaurine in DMSO, adapted from standard laboratory procedures.
Protocol for Determining the Equilibrium Solubility of Coclaurine in DMSO
This protocol outlines a method to determine the saturation solubility of coclaurine in DMSO at a specific temperature.
Materials:
-
Coclaurine (solid)
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid coclaurine to a known volume of DMSO in a vial. The exact amount should be more than the expected solubility.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator within a constant temperature incubator (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of coclaurine.
-
Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Assessing the Stability of Coclaurine in DMSO
This protocol provides a framework for evaluating the chemical stability of coclaurine in a DMSO stock solution over time under specific storage conditions.
Materials:
-
Concentrated stock solution of coclaurine in DMSO (e.g., 10 mM)
-
Anhydrous DMSO
-
Vials with screw caps
-
Storage units at desired temperatures (e.g., -20°C, 4°C, room temperature)
-
HPLC system with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of coclaurine in DMSO at a known concentration.
-
Aliquoting: Dispense the stock solution into multiple small-volume vials to avoid repeated freeze-thaw cycles of the main stock.
-
Time-Zero Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the aliquoted vials under the desired conditions (e.g., protected from light at -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to come to room temperature and analyze the sample by HPLC. Compare the peak area of coclaurine and look for the appearance of any new peaks that may indicate degradation products.
-
Data Analysis: Calculate the percentage of coclaurine remaining at each time point relative to the T=0 sample. A common threshold for stability is the time at which 90% of the initial compound remains.
Caption: Experimental Workflow for Stability Assessment.
Logical Relationships in Solution Preparation
The decision-making process for preparing a coclaurine-DMSO solution for experimental use involves considering both solubility and the intended application.
Caption: Decision Tree for Coclaurine-DMSO Solution Preparation.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the accurate preparation and storage of coclaurine-DMSO solutions, thereby enhancing the reliability and reproducibility of their experimental results.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Coclaurine
These application notes provide detailed methodologies for the quantification of Coclaurine in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction to Coclaurine and its Quantification
Coclaurine is a tetrahydroisoquinoline alkaloid found in a variety of plant species.[1] As a precursor in the biosynthesis of numerous other alkaloids, its accurate quantification is crucial for phytochemical analysis, natural product research, and the quality control of herbal medicines. The analytical methods detailed below provide robust and reliable approaches for determining Coclaurine concentrations.
Analytical Methodologies
The primary methods for the quantification of Coclaurine are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis.
Protocol 1: Quantification of Coclaurine by HPLC-UV
This protocol outlines the procedure for quantifying Coclaurine using a reversed-phase HPLC system with a UV detector.
Materials and Reagents
-
Coclaurine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample preparation solvents (e.g., methanol, ethanol)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-50% B over 15 min, 50-90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of Coclaurine (1 mg/mL) in methanol.
-
Perform serial dilutions with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from plant material):
-
Dry and powder the plant material.[2]
-
Accurately weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol and sonicate for 30 minutes.[3]
-
Centrifuge at 4000 rpm for 15 minutes.[2]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | Intraday < 2%, Interday < 3% |
| Accuracy (% Recovery) | 80 - 120% |
| Specificity | Peak purity and resolution from other components |
Data Presentation: HPLC-UV Method Validation
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Intraday Precision (%RSD) | 1.2% |
| Interday Precision (%RSD) | 2.5% |
| Accuracy (% Recovery) | 98.7% |
Protocol 2: Quantification of Coclaurine by LC-MS/MS
This protocol provides a highly sensitive and selective method for Coclaurine quantification using LC-MS/MS, suitable for complex biological matrices.
Materials and Reagents
-
Coclaurine reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
UPLC or HPLC system
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) |
| Coclaurine | 286.1 → 177.1 (Quantifier), 286.1 → 137.1 (Qualifier) |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of Coclaurine (1 mg/mL) in methanol.
-
Perform serial dilutions with 50:50 methanol:water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the filtered sample extract (from Protocol 1, step 5).
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute Coclaurine with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
Method Validation
The validation parameters are similar to the HPLC-UV method but with lower expected limits of detection and quantification.
Data Presentation: LC-MS/MS Method Validation
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intraday Precision (%RSD) | 1.8% |
| Interday Precision (%RSD) | 3.1% |
| Accuracy (% Recovery) | 102.5% |
| Matrix Effect | 95 - 105% |
Visualizations
Caption: Workflow for Coclaurine Quantification.
Caption: Key Parameters for Analytical Method Validation.
References
Application Note & Protocol: A Cell-Based Assay for High-Throughput Screening of Coclaurine for Anti-Hepatitis B Virus (HBV) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B virus (HBV) infection remains a significant global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a complete cure, and are often associated with the development of drug resistance and adverse side effects.[1] This necessitates the discovery of novel anti-HBV agents with different mechanisms of action.
Natural products have historically been a rich source of antiviral compounds.[2] Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have demonstrated a range of biological activities, including antiviral effects.[3] A recent study evaluating 18 different isoquinoline alkaloids revealed that several compounds within this class exhibit significant anti-HBV activity in vitro, suggesting a potential mechanism of interfering with the secretion of HBV surface antigen (HBsAg).[4]
Coclaurine is a benzylisoquinoline alkaloid found in various medicinal plants, including Lindera aggregata.[5] Based on the established anti-HBV potential of structurally related isoquinoline alkaloids, it is hypothesized that Coclaurine may also possess inhibitory activity against HBV. This application note provides a detailed protocol for a comprehensive cell-based assay to screen Coclaurine for its potential anti-HBV efficacy. The described workflow utilizes the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV[6], to assess the compound's cytotoxicity and its effect on key viral markers: HBsAg, Hepatitis B e antigen (HBeAg), and HBV DNA levels.
Materials and Methods
Cell Lines and Reagents
-
Cell Line: HepG2.2.15 (ATCC® CRL-11997™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/L G418.[7]
-
Coclaurine: Stock solution prepared in Dimethyl Sulfoxide (DMSO) and diluted to final concentrations in culture medium. The final DMSO concentration in all assays should be kept below 0.5%.
-
Positive Control: Lamivudine (3TC) or Entecavir (ETV).
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., SDS-HCl).[8]
-
HBsAg and HBeAg Detection: Commercially available ELISA kits.
-
HBV DNA Quantification: DNA extraction kit and qPCR master mix with HBV-specific primers and probe.
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well cell culture plates
-
Microplate reader
-
Real-time PCR thermal cycler
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Protocols
HepG2.2.15 Cell Culture
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, antibiotics, and G418 in a T-75 flask at 37°C in a humidified 5% CO2 incubator.[7]
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
For experiments, seed the cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
Cytotoxicity Assay (MTT Assay)
-
Seed HepG2.2.15 cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of Coclaurine (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in triplicate for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The 50% cytotoxic concentration (CC50) is determined using a dose-response curve.
Anti-HBV Activity Screening
-
Seed HepG2.2.15 cells in a 96-well plate and incubate overnight.
-
Treat the cells with non-toxic concentrations of Coclaurine (determined from the MTT assay) in triplicate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine at 10 µM).
-
After incubation, collect the cell culture supernatants for HBsAg, HBeAg, and HBV DNA quantification.
Quantification of HBsAg and HBeAg by ELISA
-
Perform the HBsAg and HBeAg ELISAs on the collected cell culture supernatants according to the manufacturer's instructions.
-
Briefly, add diluted supernatants to antibody-coated microplate wells and incubate.
-
Wash the wells and add HRP-conjugated detection antibody.
-
After another incubation and wash step, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of HBsAg and HBeAg based on a standard curve. The 50% inhibitory concentration (IC50) for each antigen is determined from a dose-response curve.
Quantification of Extracellular HBV DNA by qPCR
-
Extract viral DNA from the collected cell culture supernatants using a commercial viral DNA extraction kit.
-
Perform qPCR using HBV-specific primers and a fluorescently labeled probe. A typical reaction mixture includes DNA template, primers, probe, and qPCR master mix.[2]
-
The thermal cycling conditions generally consist of an initial denaturation step followed by 40-45 cycles of denaturation and annealing/extension.[5]
-
Generate a standard curve using a plasmid containing the HBV genome to quantify the HBV DNA copy number in the samples.
-
Calculate the IC50 for HBV DNA reduction from a dose-response curve.
Data Presentation
The quantitative data from the assays should be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of Coclaurine on HepG2.2.15 Cells
| Coclaurine Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| CC50 (µM) | [Calculate] |
Table 2: Anti-HBV Activity of Coclaurine
| Coclaurine Concentration (µM) | HBsAg Inhibition (%) | HBeAg Inhibition (%) | HBV DNA Reduction (%) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| [Concentration 1] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 2] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 3] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Concentration 4] | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 (µM) | [Calculate] | [Calculate] | [Calculate] |
Table 3: Selectivity Index of Coclaurine
| Parameter | Value |
| CC50 (µM) | [From Table 1] |
| IC50 HBsAg (µM) | [From Table 2] |
| IC50 HBeAg (µM) | [From Table 2] |
| IC50 HBV DNA (µM) | [From Table 2] |
| SI (HBsAg) | [CC50/IC50] |
| SI (HBeAg) | [CC50/IC50] |
| SI (HBV DNA) | [CC50/IC50] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for screening Coclaurine's anti-HBV activity.
Caption: Simplified HBV replication cycle and potential points of inhibition.
References
- 1. Antiviral Natural Products Against Chronic Hepatitis B: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-hepatitis B activity of isoquinoline alkaloids of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents from the roots of Lindera aggregata and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products: Review for Their Effects of Anti-HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HBV Activities of Three Compounds Extracted and Purified from Herpetospermum Seeds [mdpi.com]
Application Notes and Protocols: Determination of EC50 for a Novel Antiviral Compound in HepG2.2.15 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HepG2.2.15 cell line is a crucial in vitro model for the study of Hepatitis B Virus (HBV) replication and the screening of potential antiviral therapies.[1][2] Derived from the human hepatoblastoma cell line HepG2, HepG2.2.15 cells are stably transfected with the HBV genome, enabling them to continuously produce viral particles.[1][2][3] This characteristic makes them an ideal system for evaluating the efficacy of novel antiviral compounds.
A key parameter in drug development is the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of antiviral research, this is the concentration at which the compound inhibits 50% of viral replication. Equally important is the 50% cytotoxic concentration (CC50), the concentration at which the compound causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a measure of the compound's therapeutic window.
These application notes provide detailed protocols for determining the EC50 and CC50 of a test compound, referred to herein as "Coclauril," in HepG2.2.15 cells using standard cell-based assays.
Data Presentation
The following table summarizes hypothetical quantitative data for the determination of the EC50, CC50, and Selectivity Index for "this compound" in HepG2.2.15 cells.
| Parameter | Value | Unit | Description |
| CC50 | 150 | µM | 50% Cytotoxic Concentration, determined by MTT assay after 72 hours of incubation. |
| EC50 (HBsAg) | 12.5 | µM | 50% Effective Concentration for inhibition of Hepatitis B surface antigen (HBsAg) secretion, measured by ELISA after 72 hours. |
| EC50 (HBeAg) | 15.2 | µM | 50% Effective Concentration for inhibition of Hepatitis B e-antigen (HBeAg) secretion, measured by ELISA after 72 hours. |
| EC50 (HBV DNA) | 9.8 | µM | 50% Effective Concentration for inhibition of HBV DNA replication, measured by qPCR after 72 hours. |
| Selectivity Index (SI) | 15.3 | - | Calculated as the ratio of CC50 to EC50 (HBV DNA). A higher SI indicates a more favorable safety profile. |
Experimental Protocols
Protocol for Determining 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4] The amount of formazan produced is proportional to the number of living cells.[4]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.
-
"this compound" stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HepG2.2.15 cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5][6]
-
Compound Dilution and Treatment: Prepare a series of dilutions of "this compound" in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing different concentrations of "this compound" to the respective wells. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (cell control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of "this compound" using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the "this compound" concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol for Determining 50% Effective Concentration (EC50) against HBV
This protocol measures the effect of "this compound" on the replication of HBV in HepG2.2.15 cells by quantifying secreted viral antigens (HBsAg and HBeAg) or viral DNA.
Materials:
-
HepG2.2.15 cells
-
Culture medium and "this compound" dilutions as described in section 3.1.
-
24-well or 96-well cell culture plates
-
ELISA kits for HBsAg and HBeAg detection
-
DNA extraction kit
-
Primers and probes for HBV DNA quantification by qPCR
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate (for ELISA) or a 24-well plate (for qPCR) and treat with serial dilutions of "this compound" as described in steps 1 and 2 of the CC50 protocol. Ensure that the concentrations used are non-toxic (below the CC50 value).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well for analysis.
-
Quantification of HBsAg and HBeAg by ELISA:
-
Follow the manufacturer's instructions for the HBsAg and HBeAg ELISA kits.
-
Briefly, coat ELISA plates with capture antibodies, add the collected supernatants, followed by detection antibodies and substrate.
-
Measure the absorbance and calculate the concentration of HBsAg and HBeAg based on a standard curve.
-
-
Quantification of HBV DNA by qPCR:
-
Extract viral DNA from the collected supernatants using a commercial DNA extraction kit.
-
Perform qPCR using specific primers and probes for the HBV genome.
-
Quantify the HBV DNA copy number based on a standard curve of known HBV DNA concentrations.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBsAg, HBeAg, or HBV DNA for each "this compound" concentration using the formula:
-
% Inhibition = [1 - (Value in treated cells / Value in vehicle control cells)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the "this compound" concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for CC50 and EC50 determination.
Hypothetical Signaling Pathway for Antiviral Action
Caption: Hypothetical antiviral signaling pathway.
References
- 1. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytion.com [cytion.com]
- 3. Cellosaurus cell line Hep-G2/2.2.15 (CVCL_L855) [cellosaurus.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. reframeDB [reframedb.org]
Application Notes and Protocols for HBV Research Using a Representative Natural Product: Oxymatrine
A Note to the User: Extensive research did not yield any specific data regarding the anti-HBV activity or relevant cell culture protocols for Coclaurine. To fulfill your request for detailed Application Notes and Protocols, we have used Oxymatrine , a well-documented natural product with established anti-Hepatitis B Virus (HBV) properties, as a representative example. The following information is structured to meet the requirements of researchers, scientists, and drug development professionals.
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies can suppress viral replication but rarely achieve a complete cure, highlighting the urgent need for novel therapeutic agents. Natural products are a promising source for the discovery of new anti-HBV drugs. Oxymatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens, has demonstrated potent inhibitory effects on HBV replication in vitro.
These application notes provide an overview of the cellular and molecular mechanisms of Oxymatrine's anti-HBV activity and detailed protocols for its evaluation using in vitro cell culture models.
Mechanism of Action
Oxymatrine exerts its anti-HBV effects through multiple mechanisms, which differ from those of nucleoside analogues. Its primary modes of action include:
-
Inhibition of Viral Gene Expression and Replication: Oxymatrine has been shown to significantly reduce the levels of extracellular HBsAg, HBeAg, and HBV DNA in a dose-dependent manner.
-
Reduction of cccDNA: Studies have indicated that Oxymatrine can decrease the amount of covalently closed circular DNA (cccDNA), the stable viral minichromosome in the nucleus of infected hepatocytes that serves as the template for viral replication.
-
Synergistic Effects: When used in combination with nucleoside analogues like lamivudine, Oxymatrine can exhibit synergistic effects, enhancing the overall antiviral activity.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of Oxymatrine against HBV in the HepG2.2.15 cell line.
| Compound | Cell Line | Parameter | Value | Reference |
| Oxymatrine | HepG2.2.15 | IC50 (HBsAg) | ~875 mg/L | [1] |
| Oxymatrine | HepG2.2.15 | IC50 (HBeAg) | ~875 mg/L | [1] |
| Oxymatrine | HepG2.2.15 | IC50 (HBV DNA) | ~875 mg/L | [1] |
| Oxymatrine | HepG2.2.15 | Non-cytotoxic Concentration | 800 mg/L | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The non-cytotoxic concentration is the concentration at which the compound does not significantly harm the host cells.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line stably transfected with the HBV genome, are a widely used model for screening anti-HBV compounds.[2]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a 1:3 to 1:5 ratio in fresh medium.
In Vitro Anti-HBV Activity Assay
Objective: To determine the inhibitory effect of Oxymatrine on HBV replication.
Materials:
-
HepG2.2.15 cells
-
Complete culture medium
-
Oxymatrine (dissolved in a suitable solvent, e.g., sterile water or DMSO, to create a stock solution)
-
96-well cell culture plates
-
ELISA kits for HBsAg and HBeAg detection
-
Reagents for HBV DNA extraction and quantification (qPCR)
Protocol:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Oxymatrine in culture medium. The final concentrations should typically range from non-inhibitory to potentially cytotoxic levels to determine a dose-response curve.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Oxymatrine. Include a no-drug control (vehicle control) and a positive control (e.g., lamivudine).
-
Incubate the plates for 4 to 9 days. The culture medium can be replaced with fresh medium containing the respective drug concentrations every 2-3 days.
-
After the incubation period, collect the cell culture supernatants to quantify secreted HBsAg, HBeAg, and extracellular HBV DNA.
-
The cells can be harvested to measure intracellular HBV DNA.
Quantification of HBV Markers
a) HBsAg and HBeAg Quantification (ELISA):
-
Use commercial ELISA kits for the detection of HBsAg and HBeAg according to the manufacturer's instructions.
-
Briefly, coat microplate wells with capture antibodies, add the collected cell culture supernatants, and then add detection antibodies conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of HBsAg and HBeAg based on a standard curve.
-
The inhibitory rate (%) can be calculated as: (1 - (OD_treated / OD_control)) * 100.
b) HBV DNA Quantification (qPCR):
-
Extract viral DNA from the cell culture supernatants (extracellular HBV DNA) or from the harvested cells (intracellular HBV DNA) using a commercial viral DNA extraction kit.
-
Perform quantitative real-time PCR (qPCR) using primers and probes specific for the HBV genome.
-
Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number.
-
The results are typically expressed as HBV DNA copies/mL for extracellular DNA and copies/µg of total cellular DNA for intracellular DNA.
Cytotoxicity Assay
Objective: To determine the concentration of Oxymatrine that is toxic to the host cells.
Materials:
-
HepG2.2.15 cells
-
Complete culture medium
-
Oxymatrine
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate as described for the antiviral assay.
-
Treat the cells with the same serial dilutions of Oxymatrine used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The cell viability (%) is calculated as: (OD_treated / OD_control) * 100.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Visualizations
HBV Life Cycle and Potential Targets of Oxymatrine
Caption: HBV life cycle and the inhibitory targets of Oxymatrine.
Experimental Workflow for Anti-HBV Compound Screening
Caption: Workflow for in vitro screening of anti-HBV compounds.
References
Application Note and Protocols for the Cryopreservation of Coclaurine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine is a bioactive benzylisoquinoline alkaloid found in various plant species.[1][2] It is recognized as a nicotinic acetylcholine receptor (nAChR) antagonist and has demonstrated potential anti-aging and insecticidal activities.[1][3][4] As a crucial component in pharmacological and developmental research, maintaining the stability and integrity of Coclaurine stock solutions is paramount for reproducible experimental outcomes. While Coclaurine in its solid form is stable for extended periods when stored at -20°C, its solutions are known to be unstable.[1][5] This application note provides a detailed protocol for the cryopreservation of Coclaurine stock solutions to mitigate degradation and ensure long-term viability. The following guidelines are based on best practices for the cryopreservation of small molecules and alkaloid solutions.
Materials and Methods
Recommended Solvents and Storage Conditions
Proper solvent selection is critical for the stability of Coclaurine during cryopreservation. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its high solubilizing capacity for Coclaurine and its properties as a cryoprotectant.[1][3][6][7]
Table 1: Quantitative Data for Coclaurine Stock Solution Cryopreservation
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature (Solid) | -20°C | [1][4] |
| Stability (Solid) | ≥ 4 years | [1] |
| Recommended Solvent | DMSO | [1][3][6][7] |
| Stock Solution Concentration | 1-10 mM (Recommended starting range) | Inferred best practice |
| Cryopreservation Temperature | -80°C | [8] |
| Short-term Storage (-20°C) | Up to 1 month | [8] |
| Long-term Storage (-80°C) | Up to 6 months | [8] |
| Aliquot Volume | 10-100 µL (Single-use aliquots) | Inferred best practice |
| Freeze-Thaw Cycles | Avoid repeated cycles | [8] |
Experimental Protocols
Protocol 1: Preparation of Coclaurine Stock Solution
This protocol outlines the steps for preparing a Coclaurine stock solution suitable for cryopreservation.
Materials:
-
Coclaurine powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance and weighing paper/boat
Procedure:
-
Equilibration: Allow the vial of Coclaurine powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Coclaurine powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of Coclaurine with a molecular weight of 285.34 g/mol , dissolve 2.85 mg in 1 mL of DMSO).
-
Solubilization: Vortex the solution thoroughly until the Coclaurine powder is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.[8]
-
Sterilization (Optional): If required for cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Protocol 2: Cryopreservation of Coclaurine Stock Solution
This protocol describes the procedure for freezing and storing Coclaurine stock solutions to ensure stability.
Materials:
-
Prepared Coclaurine stock solution
-
Sterile, low-binding polypropylene cryovials
-
Cryogenic storage box
-
-80°C freezer
Procedure:
-
Aliquoting: Immediately after preparation, aliquot the Coclaurine stock solution into single-use volumes (e.g., 10-100 µL) in pre-labeled sterile cryovials. This minimizes waste and avoids detrimental freeze-thaw cycles.[8]
-
Labeling: Clearly label each cryovial with the compound name, concentration, date of preparation, and passage number (if applicable).
-
Freezing:
-
Place the cryovials in a cryogenic storage box.
-
For optimal preservation, a controlled-rate freezer is recommended to achieve a cooling rate of -1°C per minute.
-
Alternatively, place the cryovials in a commercial freezing container (e.g., Mr. Frosty™) containing isopropyl alcohol and place the container in a -80°C freezer overnight. This provides a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage: After the initial freezing period (at least 12 hours), transfer the cryovials to a designated section of a -80°C freezer for long-term storage. Ensure the storage location is accurately recorded.
Protocol 3: Thawing and Use of Cryopreserved Coclaurine Stock Solution
This protocol details the correct procedure for thawing cryopreserved Coclaurine stock solutions to maintain their integrity.
Materials:
-
Cryopreserved Coclaurine aliquot
-
37°C water bath
-
Sterile wipes
-
Experimental medium/buffer
Procedure:
-
Retrieval: Retrieve a single cryovial from the -80°C freezer.
-
Thawing: Thaw the aliquot rapidly by holding it in a 37°C water bath. Agitate the vial gently until the solution is just thawed. Do not leave the vial in the water bath longer than necessary.
-
Sterilization: Before opening, wipe the outside of the vial with 70% ethanol to sterilize it.
-
Dilution: Immediately dilute the thawed stock solution into your experimental buffer or medium to the final working concentration.
-
Disposal: Discard any unused portion of the thawed stock solution. Do not refreeze.
Visualizations
Caption: Workflow for preparing, cryopreserving, and using Coclaurine stock solutions.
Caption: Logical diagram illustrating the stability pathways of Coclaurine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Coclaurine - Wikipedia [en.wikipedia.org]
- 3. Coclaurine | 2196-60-3 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Coclaurine CAS#: 2196-60-3 [m.chemicalbook.com]
- 7. Coclaurine | CAS:486-39-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. glpbio.com [glpbio.com]
Troubleshooting & Optimization
troubleshooting Coclauril instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coclauril in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it available?
This compound, also known as Coclaurine, is a benzylisoquinoline alkaloid. It is a natural compound found in various plants. For laboratory use, it is typically available as a crystalline solid in its free base form or as a hydrochloride (HCl) salt. The hydrochloride salt form generally exhibits improved aqueous solubility and stability compared to the free base.[1]
Q2: I am having trouble dissolving this compound in water. What is the recommended procedure?
Directly dissolving this compound, especially the free base form, in aqueous buffers can be challenging due to its limited water solubility. A common and recommended practice is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Chloroform
-
Dichloromethane
-
Once a stock solution is prepared, it can be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experiment and to avoid precipitation of the this compound.
Q3: My this compound solution is cloudy or has formed a precipitate after dilution in my aqueous buffer. What can I do?
Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue, often referred to as "solvent-shifting." Here are several troubleshooting steps you can take:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use the Hydrochloride Salt: If you are using the free base, switching to this compound hydrochloride is recommended as it generally has better aqueous solubility.[1]
-
Incorporate Co-solvents or Surfactants: For in vivo or cell culture experiments, the use of formulation aids can help maintain solubility. A common formulation includes a combination of DMSO, a surfactant like Tween 80, and saline. An example formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. Since this compound is a basic compound, its solubility is expected to be higher in acidic conditions where it can form a protonated, more soluble species. Try adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6). However, ensure the chosen pH is compatible with your experimental system.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can aid in dissolving small precipitates.[2][3] However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.
Troubleshooting Guide: this compound Instability in Aqueous Solutions
Issue 1: Suspected Degradation of this compound in Aqueous Solution Over Time
Alkaloids can be susceptible to degradation in aqueous environments, primarily through hydrolysis and oxidation. The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and exposure to light.
Troubleshooting Steps:
-
pH Control: The stability of alkaloids is often optimal in acidic conditions. It is recommended to prepare and store aqueous solutions of this compound in a buffered system, preferably at a pH below 7.
-
Temperature Management: Store aqueous solutions of this compound at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation rates.[2][3] Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Use of Stabilizers: For longer-term stability, consider the addition of antioxidants or chelating agents to your formulation. However, the compatibility of these additives with your specific application must be verified.
Issue 2: Inconsistent Experimental Results
Inconsistent results can be a consequence of solution instability. If you observe variability in your experiments, it is advisable to assess the stability of your this compound solutions under your specific experimental conditions.
Recommended Action: Perform a Forced Degradation Study
A forced degradation study can help you understand the stability profile of this compound in your specific aqueous medium. This involves subjecting the solution to various stress conditions to accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Working Solution from a DMSO Stock
-
Prepare a Concentrated Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved.
-
Dilution into Aqueous Medium: While vortexing or stirring your aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve your desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, it indicates that the solubility limit has been exceeded.
-
Final Solvent Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific experiment (typically <1%, often <0.1%).
Protocol 2: General Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework. The specific concentrations, time points, and analytical methods should be adapted to your research needs.
-
Preparation of Test Solutions: Prepare a solution of this compound in your aqueous buffer of interest at a known concentration.
-
Application of Stress Conditions: Aliquot the solution into separate, appropriately sealed and protected containers for each stress condition:
-
Acid Hydrolysis: Add a small amount of dilute hydrochloric acid to adjust the pH to ~1-2.
-
Base Hydrolysis: Add a small amount of dilute sodium hydroxide to adjust the pH to ~12-13.
-
Oxidation: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Expose the solution to UV light.
-
Control: Keep an aliquot of the original solution at a low temperature (e.g., 4°C) and protected from light.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound and to observe the formation of any degradation products.
-
Data Interpretation: Plot the concentration of this compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Coclaurine | Acetone | Soluble | [4] |
| Chloroform | Soluble | [4] | |
| Dichloromethane | Soluble | [4] | |
| DMSO | Soluble | [4] | |
| (-)-Coclaurine HCl | Water | Slightly Soluble | [5] |
| DMSO | Slightly Soluble | [5] | |
| Methanol | Slightly Soluble | [5] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations |
| Organic Stock (e.g., DMSO) | -20°C | Up to 1 month | Store in tightly sealed, single-use aliquots.[2][3] |
| -80°C | Up to 6 months | For longer-term storage.[2][3] | |
| Aqueous Working Solutions | 2-8°C | Short-term (hours) | Prepare fresh before each experiment. |
| -20°C / -80°C | Not Recommended | Prone to precipitation upon thawing. |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Off-Target Effects of Coclaurine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Coclaurine in cell-based assays while minimizing potential off-target effects. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is Coclaurine and what is its primary on-target activity?
Coclaurine is a natural benzylisoquinoline alkaloid found in various plant species.[1][2] Its primary established on-target activity is as an antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3][4] Specifically, it has been shown to inhibit acetylcholine-induced currents in cells expressing human α4β2 and α4β4 subunit-containing nAChRs.[3]
Q2: What are the known off-target effects of Coclaurine?
While a comprehensive off-target profile for Coclaurine across the entire kinome or GPCR-ome is not publicly available, at least one significant off-target has been identified:
-
EFHD2 Inhibition: Coclaurine has been shown to inhibit EFHD2, a protein implicated in cancer progression. This inhibition was found to sensitize non-small cell lung cancer (NSCLC) cells to cisplatin.[1]
It is crucial for researchers to be aware that other, as-yet-unidentified off-target interactions are possible, especially at higher concentrations.
Q3: How can I minimize off-target effects of Coclaurine in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable data. Here are key strategies:
-
Concentration Optimization: This is the most critical factor. Use the lowest concentration of Coclaurine that elicits the desired on-target effect. A dose-response experiment is essential to determine the optimal concentration range.
-
Use of Structurally Unrelated Compounds: To confirm that the observed phenotype is due to the on-target activity of Coclaurine, use a structurally unrelated nAChR antagonist. If both compounds produce the same effect, it strengthens the evidence for an on-target mechanism.
-
Rescue Experiments: If possible, overexpress the target nAChR subunit. This may require a higher concentration of Coclaurine to achieve the same level of inhibition, thus "rescuing" the phenotype at lower concentrations.
-
Cell Line Selection: The expression levels of on-target nAChRs and potential off-target proteins can vary significantly between cell lines. Choose a cell line that has robust expression of your target nAChR subtype and ideally, low expression of known off-targets.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive compound that is structurally similar to Coclaurine, if available.
Troubleshooting Guide
Issue 1: High background or unexpected results in my assay.
| Possible Cause | Troubleshooting Step |
| Compound Promiscuity/Off-Target Effects | - Perform a dose-response curve to ensure you are using the lowest effective concentration. - Validate findings with a structurally different nAChR antagonist. - Screen for off-target activities using commercially available services (e.g., kinase or GPCR panels). |
| Autofluorescence of Coclaurine | Plant-derived alkaloids can sometimes exhibit autofluorescence, which can interfere with fluorescence-based assays.[5] - Run a control with Coclaurine alone (no cells) to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. - If autofluorescence is high, consider using a different detection method (e.g., luminescence-based) or a fluorescent dye with a different spectral profile. |
| Compound Instability | Coclaurine solutions may be unstable. - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles.[4] |
| Cell Health Issues | High concentrations of any compound can induce cellular stress and lead to artifacts. - Perform a cell viability assay (e.g., MTT, resazurin) to determine the cytotoxic profile of Coclaurine in your specific cell line. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: Low signal-to-noise ratio in my functional nAChR assay.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | - Confirm the expression of the target nAChR subunits in your cell line using techniques like qPCR or Western blotting. - Consider using a cell line known to have high expression of the desired nAChR subtype or transiently transfecting your cells to overexpress the receptor. |
| Suboptimal Agonist Concentration | In an antagonist assay, the concentration of the agonist used to stimulate the receptor is critical. - Perform an agonist dose-response curve to determine the EC50 and EC80-EC90 concentrations. - For antagonist assays, using an agonist concentration around the EC80-EC90 is generally recommended to provide a sufficient window for detecting inhibition. |
| Assay Conditions Not Optimized | - Optimize incubation times for both Coclaurine and the agonist. - Ensure the assay buffer composition is appropriate for nAChR function (e.g., ion concentrations). |
Quantitative Data Summary
| Parameter | Target | Value | Assay System |
| IC50 | human α4β2 nAChR | 49 µM | Acetylcholine-induced currents in Xenopus oocytes |
| IC50 | human α4β4 nAChR | 18 µM | Acetylcholine-induced currents in Xenopus oocytes |
| Effective Concentration | EFHD2 Inhibition | ~200 µM | Sensitization of NSCLC cells to cisplatin |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Coclaurine in culture medium. Remove the old medium from the cells and add the Coclaurine dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
Functional nAChR Antagonist Assay (Fluorescence-Based)
This protocol describes a general approach using a calcium-sensitive fluorescent dye to measure nAChR activation and its inhibition by Coclaurine.
-
Cell Seeding: Seed cells expressing the nAChR of interest in a black, clear-bottom 96-well or 384-well plate. Allow cells to adhere and reach an appropriate confluency.[6]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of Coclaurine or a vehicle control. Incubate for a predetermined time to allow the antagonist to bind to the receptors.[7]
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Add a pre-determined concentration (e.g., EC80) of an nAChR agonist (e.g., acetylcholine or nicotine) to each well and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx through the nAChRs. The inhibitory effect of Coclaurine is measured as a reduction in the peak fluorescence signal compared to the vehicle control. Calculate the IC50 of Coclaurine for nAChR antagonism from the dose-response curve.
Signaling Pathways and Workflows
Coclaurine's On-Target and Potential Off-Target Signaling
Antagonism of nAChRs by Coclaurine can modulate downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and other cellular processes.[8][9][10]
Experimental Workflow for Investigating Off-Target Effects
A systematic approach is necessary to identify and characterize the off-target effects of Coclaurine.
References
- 1. veeprho.com [veeprho.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Medicinal plant extracts interfere in gastric cancer stem cells fluorescence-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Coclaurine from Crude Extract
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Coclaurine from crude extracts. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for purifying Coclaurine from a crude plant extract?
A common strategy involves a multi-step process beginning with extraction, followed by preliminary purification and concluding with chromatographic separation. The initial crude extract, typically obtained using a solvent like methanol or ethanol, contains a complex mixture of compounds.[1][2] An acid-base extraction is often employed to selectively isolate the alkaloid fraction, which includes Coclaurine.[1] This is followed by chromatographic techniques, such as column chromatography, to separate Coclaurine from other closely related alkaloids and impurities.[3]
Q2: Which solvents are recommended for the initial extraction of Coclaurine?
For the extraction of alkaloids like Coclaurine, polar solvents are generally effective. Methanol and ethanol are commonly used for their ability to extract a wide range of phytochemicals.[1][2] Acidified water (e.g., with 0.1% to 1% sulfuric acid or hydrochloric acid) can also be used to convert the alkaloids into their salt form, increasing their solubility in the aqueous phase.[1] The choice of solvent can significantly impact the composition of the crude extract and the subsequent purification steps.
Q3: How can I remove fatty or non-polar impurities from my crude extract?
A liquid-liquid extraction, often referred to as a defatting step, is an effective method. After the initial extraction with a polar solvent, the extract can be partitioned between an immiscible aqueous acid solution and a non-polar organic solvent like hexane or dichloromethane. The protonated Coclaurine will remain in the aqueous layer, while non-polar impurities will move to the organic layer, which can then be discarded.
Q4: What are the most suitable chromatographic techniques for Coclaurine purification?
Column chromatography is a widely used and effective method for the preparative separation of alkaloids like Coclaurine.[4] Silica gel is a common stationary phase for the purification of polar compounds.[5] Reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, can also be employed and may offer different selectivity.[4] The choice between normal-phase and reverse-phase chromatography will depend on the specific impurity profile of the crude extract.
Troubleshooting Guides
Low Yield of Purified Coclaurine
| Problem | Possible Cause | Solution |
| Low Coclaurine content in the starting material | The plant material may have been harvested at a suboptimal time or stored improperly, leading to degradation of the target compound. | Ensure proper identification, harvesting, and storage of the plant material. Analyze a small sample of the crude extract by TLC or HPLC to estimate the initial concentration of Coclaurine. |
| Incomplete initial extraction | The solvent used was not optimal, or the extraction time was insufficient. | Optimize the extraction solvent and consider using techniques like Soxhlet extraction for a more exhaustive extraction.[2] Ensure the plant material is finely powdered to increase the surface area for solvent penetration. |
| Loss of Coclaurine during acid-base extraction | The pH of the aqueous and organic phases was not optimal, leading to incomplete partitioning of Coclaurine. | Carefully monitor and adjust the pH of the solutions. Ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate Coclaurine and sufficiently basic (pH 9-10) to deprotonate it for extraction into the organic phase. |
| Poor recovery from column chromatography | The chosen mobile phase is too polar or not polar enough, leading to either co-elution with impurities or irreversible binding to the column. Coclaurine may also be sensitive to the stationary phase.[6] | Perform small-scale trials (e.g., Thin Layer Chromatography) to determine the optimal solvent system for separation.[7] Consider deactivating the silica gel with a small amount of water if strong adsorption is suspected.[5] |
| Degradation of Coclaurine | Coclaurine may be sensitive to heat, light, or extreme pH conditions. | Conduct purification steps at lower temperatures where possible.[8] Protect the sample from light and avoid prolonged exposure to strong acids or bases. |
Presence of Impurities in the Final Product
| Problem | Possible Cause | Solution |
| Co-elution of similar alkaloids | The crude extract contains other alkaloids with similar polarity to Coclaurine. | Optimize the chromatographic conditions. This may involve using a longer column, a shallower solvent gradient, or a different stationary phase to improve resolution.[7] Multi-column chromatography systems can also enhance separation.[9][10] |
| Presence of non-alkaloidal impurities | The initial extraction and partitioning steps were not sufficient to remove all non-target compounds. | Incorporate additional purification steps. For example, a preliminary purification using a different type of chromatography (e.g., ion-exchange) could be beneficial.[11] |
| Tailing of peaks during chromatography | Strong interactions between Coclaurine and the stationary phase (e.g., acidic silanol groups on silica gel). | Add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase to reduce peak tailing by competing for active sites on the stationary phase. |
| Contamination from solvents or glassware | Use of impure solvents or unclean glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.[6] |
Experimental Protocols
General Protocol for Acid-Base Extraction of Coclaurine
-
Acidification: Dissolve the crude extract in a 1-5% aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to a pH of 2-3.
-
Defatting: Extract the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove non-polar impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base (e.g., NH₄OH or NaOH) to deprotonate the Coclaurine.
-
Extraction of Free Base: Extract the basic aqueous solution with an organic solvent (e.g., chloroform or ethyl acetate). The deprotonated Coclaurine will move into the organic layer.
-
Drying and Concentration: Collect the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the enriched alkaloid fraction.
Protocol for Column Chromatography Purification of Coclaurine
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into a glass column, avoiding the formation of air bubbles.
-
Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. A common mobile phase system for alkaloids on silica is a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., triethylamine). The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Coclaurine.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified Coclaurine.
Visualizations
Caption: A typical experimental workflow for the purification of Coclaurine from a crude plant extract.
Caption: A troubleshooting guide for diagnosing and resolving low yield issues in Coclaurine purification.
References
- 1. jocpr.com [jocpr.com]
- 2. plantarchives.org [plantarchives.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Optimization of column chromatography technique for the isolation of tetrandrine from Cyclea peltata and LC-ESI-MS based quantification and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of multi-column chromatography for capture and polishing at high protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farma-assets.unige.ch [farma-assets.unige.ch]
- 11. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of Coclaurine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Coclaurine derivatives, focusing on strategies to mitigate cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during the cytotoxic evaluation of Coclaurine derivatives.
Issue 1: High Cytotoxicity Observed in Preliminary Screens
-
Potential Cause: The inherent cytotoxic nature of the specific Coclaurine derivative. The concentration range used may be too high, leading to widespread cell death and masking any potential therapeutic window.
-
Solution:
-
Perform a Dose-Response Curve: Test a wider range of concentrations, including very low nanomolar concentrations, to determine the IC50 (half-maximal inhibitory concentration) value accurately.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Positive and Negative Controls: Ensure that your assay includes appropriate controls. A known cytotoxic drug (e.g., doxorubicin) can serve as a positive control, while a vehicle-treated group (e.g., DMSO) serves as a negative control.
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Potential Cause: Variability in experimental conditions can significantly impact results. This includes inconsistencies in cell seeding density, passage number, reagent preparation, and incubation times.
-
Solution:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Ensure uniform cell seeding density across all wells and plates.
-
Reagent Quality Control: Prepare fresh reagents and validate their performance. Ensure the solvent for the Coclaurine derivative is consistent and used at a non-toxic concentration.
-
Automate Pipetting Steps: Where possible, use automated liquid handlers to minimize pipetting errors and ensure consistency.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays
-
Potential Cause: Different cytotoxicity assays measure distinct cellular parameters. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A compound might affect one process more than another.
-
Solution:
-
Use Multiple Assays: Employ a panel of cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to obtain a comprehensive understanding of the compound's cytotoxic mechanism.
-
Mechanism of Action Studies: Investigate the underlying mechanism of cytotoxicity. For instance, an Annexin V/PI apoptosis assay can differentiate between apoptotic and necrotic cell death.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to reduce the cytotoxicity of Coclaurine derivatives.
Q1: What are the primary strategies to reduce the cytotoxicity of Coclaurine derivatives while maintaining their therapeutic efficacy?
There are three main strategies to consider:
-
Structural Modification (Lead Optimization): This involves chemically modifying the Coclaurine scaffold to improve its safety profile. While specific structure-activity relationship (SAR) data for Coclaurine cytotoxicity is not extensively available in the public domain, general principles for modifying natural products can be applied. This includes altering substituent groups to influence solubility, metabolism, and target interaction.
-
Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This strategy can be used to target the drug to specific tissues or cells, thereby reducing systemic toxicity. For example, a prodrug of a Coclaurine derivative could be designed to be activated by enzymes that are overexpressed in cancer cells.
-
Advanced Drug Delivery Systems: Encapsulating the Coclaurine derivative in a nanocarrier, such as a liposome or nanoparticle, can alter its pharmacokinetic profile, improve its solubility, and enable targeted delivery to the site of action. This can significantly reduce exposure of healthy tissues to the cytotoxic agent.
Q2: How can I apply a prodrug strategy to my Coclaurine derivative?
To design a prodrug, you need to identify a suitable "promoieity" to mask the active part of your Coclaurine derivative. This promoiety should be cleavable under specific physiological conditions, such as the low pH of the tumor microenvironment or in the presence of tumor-specific enzymes.
Q3: What types of nanocarriers are suitable for delivering Coclaurine derivatives?
Liposomes and polymeric nanoparticles are commonly used for drug delivery. The choice of nanocarrier will depend on the physicochemical properties of your Coclaurine derivative and the desired release profile. Surface modification of these nanocarriers with targeting ligands (e.g., antibodies, peptides) can further enhance their specificity for target cells.
Q4: Are there any in silico methods to predict the cytotoxicity of my Coclaurine derivatives before synthesis?
Yes, in silico toxicology prediction tools can be valuable for early-stage assessment. Quantitative Structure-Activity Relationship (QSAR) models and other machine learning-based approaches can predict the potential toxicity of a compound based on its chemical structure. Several open-access and commercial software packages are available for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These tools can help prioritize which derivatives to synthesize and test experimentally.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Coclaurine Derivatives
| Derivative | Modification | Cell Line | IC50 (µM) |
| Coclaurine | Parent Compound | HCT116 | >100 |
| Derivative A | Methylation at C7 | HCT116 | 50.2 |
| Derivative B | Prodrug with ester linkage | HCT116 | >200 (inactive) |
| Derivative B (activated) | Cleaved ester linkage | HCT116 | 25.8 |
| Derivative C | Encapsulated in liposomes | HCT116 | 85.3 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells in culture
-
96-well plate
-
Complete culture medium
-
Coclaurine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the Coclaurine derivative and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells in culture
-
6-well plate
-
Coclaurine derivative stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the Coclaurine derivative for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Cells in culture
-
96-well plate
-
Coclaurine derivative stock solution
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the Coclaurine derivative. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
-
Visualizations
Caption: Experimental workflow for assessing and reducing the cytotoxicity of Coclaurine derivatives.
Caption: Step-by-step workflow for the MTT cell viability assay.
Technical Support Center: Enhancing the Bioavailability of Coclauril Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Coclauril formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is enhancing its bioavailability a primary challenge?
A: this compound is a hypothetical novel therapeutic agent representative of many natural or synthetic compounds that exhibit poor aqueous solubility.[1][2] The therapeutic efficacy of any orally administered drug depends on its bioavailability, which is the fraction of the dose that reaches systemic circulation.[3] For poorly soluble compounds like this compound, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption, leading to low and variable bioavailability.[4][5] This makes achieving consistent therapeutic concentrations in the bloodstream a significant challenge in formulation development.[5]
Q2: What are the most common strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These techniques aim to increase the drug's dissolution rate and/or its apparent solubility in the gastrointestinal tract. Key approaches include:
-
Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.[4]
-
Solid Dispersions : Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has higher energy and thus greater solubility than the crystalline form.[1][6]
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate this compound, facilitating its dissolution and absorption through lymphatic pathways.[7][8]
-
Complexation : Using cyclodextrins to form inclusion complexes can shield the hydrophobic this compound molecule and increase its apparent water solubility.[6][9]
-
Cocrystallization : Forming cocrystals of this compound with a benign coformer can alter the crystal lattice energy, leading to improved solubility and dissolution properties without changing the drug molecule itself.[10][11]
Q3: My in vitro dissolution results for a new this compound formulation are excellent, but the in vivo bioavailability in my animal model is still poor. What could be the issue?
A: A discrepancy between in vitro and in vivo results, often termed poor in vitro-in vivo correlation (IVIVC), is a common challenge. Several factors could be responsible:
-
First-Pass Metabolism : this compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.[9]
-
Permeability Issues : Even if dissolved, this compound may have poor permeability across the intestinal epithelium (i.e., it may be a BCS Class IV compound).[4]
-
Precipitation in the GI Tract : The formulation may release the drug in a supersaturated state in vitro, but in the GI tract, the drug could rapidly precipitate back into a less soluble form before it can be absorbed.
-
GI Tract Instability : this compound might be unstable in the pH conditions or enzymatic environment of the stomach or intestine.[12]
-
Food Effects : The presence or absence of food can significantly alter the GI environment and, consequently, drug absorption. It is crucial to assess bioavailability in both fed and fasted states.[13]
Q4: What are the key parameters to evaluate during an in vivo bioavailability study for this compound?
A: In an in vivo study, serial blood samples are collected after drug administration and analyzed to determine the plasma concentration of this compound over time.[14] The key pharmacokinetic parameters derived from the plasma concentration-time curve are:
-
Cmax (Maximum Plasma Concentration) : The highest concentration of the drug observed in the plasma.[15]
-
Tmax (Time to Maximum Concentration) : The time at which Cmax is reached.[15]
-
AUC (Area Under the Curve) : The total drug exposure over time, which reflects the extent of absorption.[15][16] These parameters are used to compare the rate and extent of absorption from a test formulation to a reference formulation or an intravenous dose.[16]
Troubleshooting Guide for this compound Formulation Issues
This guide addresses specific problems that may arise during experimental work.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low in vitro dissolution rate of this compound formulation. | 1. Insufficient particle size reduction. 2. Drug recrystallization in the formulation. 3. Inappropriate choice of excipients (e.g., polymers, surfactants).[17] 4. Incorrect dissolution test conditions (e.g., pH, medium).[18] | 1. Further reduce particle size (e.g., nano-milling). 2. Confirm the amorphous state using XRD or DSC; if crystalline, re-evaluate the formulation process. 3. Screen different hydrophilic polymers or surfactants to find a compatible system. 4. Develop a discriminating dissolution method by testing different pH values (1.2, 4.5, 6.8) and adding surfactants if necessary.[19] |
| Formulation is physically unstable (e.g., phase separation, precipitation on storage). | 1. Drug-excipient incompatibility.[17] 2. Environmental factors like temperature or humidity.[12] 3. For amorphous systems, conversion back to the stable crystalline form. 4. For lipid-based systems, drug precipitation from the lipid vehicle. | 1. Conduct formal drug-excipient compatibility studies using techniques like DSC. 2. Perform stability studies under accelerated conditions (e.g., 40°C/75% RH) to identify failure points.[12] 3. Incorporate crystallization inhibitors into the formulation. 4. Increase the drug loading in the lipid system or select a lipid with higher solubilizing capacity. |
| High variability in bioavailability data between subjects in animal studies. | 1. Significant food effects. 2. Inconsistent dosing or sampling technique. 3. Physiological differences in animal models. 4. Formulation not robust enough to handle GI variability. | 1. Conduct separate studies in fed and fasted animals to quantify the food effect. 2. Refine and standardize the gavage and blood collection procedures.[20] 3. Increase the number of animals per group to improve statistical power.[3] 4. Consider formulations that are less sensitive to GI conditions, such as solid dispersions or SEDDS. |
| Difficulty in quantifying this compound in biological samples (e.g., plasma). | 1. Low drug concentration in plasma. 2. Interference from endogenous matrix components. 3. Instability of the analyte during sample processing or storage. | 1. Develop a highly sensitive analytical method, typically LC-MS/MS, to achieve a low limit of quantification.[21][22] 2. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interferences.[22] 3. Perform stability tests of this compound in the biological matrix under relevant conditions (freeze-thaw, bench-top). |
Experimental Protocols & Visualizations
Workflow for Bioavailability Enhancement
The following diagram illustrates a logical workflow for developing and testing a this compound formulation with enhanced bioavailability.
Caption: A typical workflow for enhancing the bioavailability of a new chemical entity.
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
This protocol outlines a standard method for assessing the release of this compound from an oral solid dosage form.[18][23]
-
Apparatus Setup : Use a USP Apparatus 2 (Paddle) dissolution tester.
-
Media Preparation : Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer, or simulated intestinal fluid). The choice of medium should be based on the drug's properties and intended site of absorption.[19] Degas the medium before use.
-
Temperature Control : Equilibrate the dissolution vessels to 37 ± 0.5 °C.
-
Test Initiation : Place one dosage form (e.g., one this compound tablet) into each vessel. Start the paddle rotation at a specified speed, typically 50 or 75 RPM.[19]
-
Sampling : Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis : Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF). Analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Calculation : Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
Troubleshooting Logic for Low Bioavailability
This decision tree provides a logical path for troubleshooting poor in vivo results.
Caption: A decision tree for troubleshooting poor oral bioavailability.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the bioavailability of a this compound formulation in a rodent model.[20]
-
Animal Model : Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g. Acclimate the animals for at least one week.
-
Dosing : Fast the animals overnight (with free access to water) before dosing. Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg). Include a control group receiving a simple suspension of the drug.
-
Blood Sampling : Collect blood samples (approx. 0.2 mL) from the tail vein or via a cannulated vessel at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]
-
Sample Processing : Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis : Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[21]
-
Pharmacokinetic Analysis : Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋ᵢₙf) for each animal.
-
Data Interpretation : Compare the mean PK parameters between the formulated group and the control group to determine the relative bioavailability and the enhancement factor of the formulation.
Hypothetical Signaling Pathway for this compound
Assuming this compound has anti-inflammatory properties, this diagram illustrates a hypothetical mechanism of action involving the inhibition of the TLR4 signaling pathway, a common target for such compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sofpromed.com [sofpromed.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 7. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 8. Bioavailability Enhancement - Catalent [catalent.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. Pharmaceutical cocrystals: a novel approach for oral bioavailability enhancement of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. fip.org [fip.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. ijfmr.com [ijfmr.com]
- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 17. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 18. agnopharma.com [agnopharma.com]
- 19. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 20. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 21. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 22. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Antiviral Activity: A Comparative Analysis of Coclaurine and Lauric Acid Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antiviral agents has led to the investigation of a wide array of natural and synthetic compounds. This guide provides a comparative analysis of the in vitro antiviral activity of the isoquinoline alkaloid Coclaurine and several lauril-based compounds, including Lauric Acid, Monolaurin, Lauryl Gallate, and Sodium Lauryl Sulfate (SLS). This document summarizes key quantitative data, details common experimental protocols for assessing antiviral efficacy, and visualizes the proposed mechanisms of action.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the reported in vitro antiviral activity of Coclaurine and lauril-based compounds against various viruses in different cell lines. It is important to note that a direct comparison of potency is challenging due to variations in experimental methodologies, including the specific virus strains, cell lines, and endpoint measurements used across different studies.
Table 1: Antiviral Activity of Coclaurine
| Compound | Target Virus | Cell Line | Effective Concentration (EC50) | Reference |
| (+)-1(R)-Coclaurine | HIV | Not Specified | 0.8 µg/mL | [1] |
| (+)-1(S)-Norcoclaurine | HIV | Not Specified | >0.8 µg/mL | [1] |
Table 2: Antiviral Activity of Lauric Acid and Monolaurin
| Compound | Target Virus(es) | Cell Line | Key Findings | Reference(s) |
| Lauric Acid | Enveloped viruses (e.g., HIV, Herpes Simplex Virus, Influenza) | In vitro studies | Disrupts the lipid membranes of enveloped viruses.[2] | [2] |
| Monolaurin | Enveloped viruses (e.g., HIV, Herpes Simplex Virus, Influenza) | In vitro studies | Disrupts the lipid membranes of enveloped viruses.[3] | [3] |
| Monolaurin | Seneca Valley Virus (SVV) | BHK-21 | Maximum non-toxic dose (MNTD) of 50 µg/mL; highest inhibitory rate among tested medium-chain fatty acids. | [4] |
Table 3: Antiviral Activity of Lauryl Gallate
| Compound | Target Virus(es) | Cell Line(s) | Key Findings | Reference |
| Lauryl Gallate | African Swine Fever Virus, Herpes Simplex Virus, Vaccinia Virus, Influenza Virus, Porcine Transmissible Gastroenteritis Virus, Sindbis Virus | Various cell lines, including Vero cells | Viral production strongly inhibited at 1-10 µM, reducing viral titers by 3 to >5 log units.[5] | [5] |
Table 4: Antiviral Activity of Sodium Lauryl Sulfate (SLS)
| Compound | Target Virus | Cell Line | 50% Effective Dose (ED50) | 90% Effective Dose (ED90) | Reference |
| SLS | Herpes Simplex Virus-1 (HSV-1) | Vero | 17.88 ± 5.86 µM | 34.89 ± 10.77 µM | [6] |
| SLS | Herpes Simplex Virus-2 (HSV-2) | Vero | 32.67 ± 2.18 µM | 46.53 ± 0.44 µM | [6] |
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the in vitro antiviral activity of compounds.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.
-
Virus Infection: Aspirate the culture medium from the confluent cell monolayers and infect the cells with a known titer of the virus (multiplicity of infection - MOI) for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the different concentrations of the test compound to the respective wells. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Overlay: Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to measure virus-induced cytopathic effect (CPE) and its inhibition by a compound.
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition:
-
Cytotoxicity Assay: Add serial dilutions of the test compound to uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Antiviral Assay: Infect the cells with a specific MOI of the virus and then add serial dilutions of the test compound. Include virus control and cell control wells.
-
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 3-7 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
For the cytotoxicity assay, calculate the percentage of cell viability at each compound concentration compared to the cell control. The CC50 is the concentration that reduces cell viability by 50%.
-
For the antiviral assay, the percentage of protection is calculated relative to the virus and cell controls. The EC50 is the concentration that provides 50% protection against virus-induced CPE.
-
Mandatory Visualization
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Signaling Pathway: Viral Envelope Disruption by Lauric Acid/Monolaurin
Caption: Proposed mechanism of viral envelope disruption by lauric acid and monolaurin.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. benchchem.com [benchchem.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of lauryl gallate against animal viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Mechanisms of Herpes Simplex Virus Inactivation by Sodium Lauryl Sulfate and n-Lauroylsarcosine - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexylideneacetonitrile Derivatives as STAT3 Inhibitors: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology due to its frequent constitutive activation in a wide array of human cancers.[1] Inhibition of the STAT3 signaling pathway is a promising therapeutic strategy, and various small molecule inhibitors have been developed. This guide provides a comparative analysis of the potency of cyclohexylideneacetonitrile derivatives against other classes of STAT3 inhibitors, supported by experimental data and detailed protocols. While direct data for a compound specifically named "Coclauril" is not publicly available, this guide will focus on the broader class of cyclohexylideneacetonitrile derivatives and compare their efficacy with other known STAT3 inhibitors.
Comparative Potency of STAT3 Inhibitors
The inhibitory potency of various compounds against STAT3 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a specific biological process, such as cell proliferation or protein phosphorylation, by 50%. The following table summarizes the IC50 values for representative cyclohexylideneacetonitrile derivatives and other notable STAT3 inhibitors across different cancer cell lines.
| Compound Class | Compound Name | Target/Assay | Cell Line | IC50 (µM) |
| Cyclohexylideneacetonitrile Derivative | LLL12 | STAT3 | MDA-MB-231 (Breast Cancer) | 0.19 |
| LLL12 | STAT3 | A549 (Lung Cancer) | 0.47 | |
| LLL12 | STAT3 | DU145 (Prostate Cancer) | 0.35 | |
| Salicylic Acid-based | BP-1-102 | STAT3 DNA-binding activity | in vitro | 6.8 |
| Compound 5d (Pro-based analog) | STAT3 DNA-binding activity | in vitro | 2.4 | |
| Peptidomimetic | S3I-201 | STAT3-dependent luciferase reporter | - | 86 |
| Natural Product Derivative | YZ-35 (Juglone derivative) | STAT3 phosphorylation | in vitro | 0.19 |
| Thienopyrimidine Derivative | Compound 6Bc | IL-6 induced STAT3 expression | Hep3B (Liver Cancer) | 0.32 |
| Other Small Molecule | Niclosamide | STAT3-dependent luciferase reporter | - | 0.25 |
| STAT3-IN-17 | HEK-Blue IL-6 reporter | - | 0.7 |
Experimental Protocols
The determination of STAT3 inhibition and cellular potency involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
This method is used to assess the ability of a compound to inhibit the phosphorylation of STAT3 at key residues, which is essential for its activation.[1]
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cytokine for stimulation (e.g., recombinant human IL-6)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Before treatment, cells may be serum-starved to reduce basal STAT3 activation. Treat cells with various concentrations of the test compound for a specified time. A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities. Normalize the phospho-STAT3 signal to the total STAT3 or loading control signal to determine the extent of inhibition.
-
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[2][3]
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid and a control Renilla plasmid
-
Lipofectamine 2000 or other transfection reagent
-
96-well plates
-
Test compound
-
STAT3 activator (e.g., IL-6)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid.
-
Cell Seeding and Treatment: Seed the transfected cells into 96-well plates. After allowing the cells to attach, treat them with a concentration gradient of the test compound.
-
STAT3 Activation: Stimulate the cells with a STAT3 activator like IL-6.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity (STAT3-dependent) to the Renilla luciferase activity (transfection control). The inhibition of STAT3 transcriptional activity is determined by the reduction in the normalized luciferase signal in compound-treated cells compared to the stimulated control.
Cell Viability Assay (e.g., XTT or MTT Assay)
This assay determines the effect of the compound on the proliferation and viability of cancer cells.[4]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
XTT or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Reagent Incubation: Add the XTT or MTT reagent to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent to produce a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value for cell viability is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of STAT3 inhibition and the experimental processes involved, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Potency Assessment.
References
A Comparative Analysis of Synthetic vs. Natural Coclaurine for Researchers and Drug Development Professionals
An in-depth guide comparing the chemical properties, synthesis, and biological activities of synthetic and naturally sourced Coclaurine, supported by experimental data and detailed methodologies.
Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has garnered significant attention in the scientific community for its diverse pharmacological activities. As both natural extraction and chemical synthesis provide viable sources of this compound, a critical evaluation of their respective products is essential for researchers and drug development professionals. This guide offers a comparative analysis of synthetic versus natural Coclaurine, presenting available data on their properties and biological performance, alongside detailed experimental protocols and signaling pathway diagrams to support further research.
Chemical and Physical Properties: A Comparative Overview
From a chemical standpoint, synthetic and natural Coclaurine are identical in terms of their fundamental properties when pure. Both exist as two primary enantiomers, (S)-Coclaurine and (R)-Coclaurine, which may exhibit different biological activities. The key distinction between the two sources lies not in the molecule itself, but in the potential for enantiomeric purity and the profile of co-occurring impurities.
| Property | Natural Coclaurine | Synthetic Coclaurine |
| Chemical Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol | 285.34 g/mol |
| Enantiomeric Purity | Dependent on the natural source and purification methods. May contain a mixture of enantiomers. | Can be synthesized to achieve high enantiomeric purity of either the (S) or (R) form. |
| Impurity Profile | May contain other related alkaloids and plant metabolites. Typical impurities can include N-methylcoclaurine, norcoclaurine, and reticuline.[1] | Impurities are process-related and depend on the synthetic route, reagents, and purification methods. May include starting materials, by-products, and residual solvents. |
| Typical Purity | Research-grade material is typically ≥98.0% pure, with total related alkaloid impurities not exceeding 2.0%.[1] | Can be synthesized to very high purity levels (e.g., >99%) with well-characterized and controlled impurity profiles. |
Sourcing and Synthesis: A Methodological Comparison
Natural Coclaurine: Isolation from Botanical Sources
Natural Coclaurine is extracted from various plant species, including those from the Annonaceae, Lauraceae, and Menispermaceae families. The general procedure involves the collection of plant material, drying, grinding, and subsequent extraction with organic solvents. Purification is typically achieved through chromatographic techniques.
Synthetic Coclaurine: Chemical and Biocatalytic Routes
The chemical synthesis of Coclaurine offers the advantage of producing specific enantiomers in high purity. Several synthetic strategies have been developed for tetrahydroisoquinoline alkaloids, including the Bischler-Napieralski reaction followed by reduction and asymmetric synthesis methodologies. Biocatalytic synthesis, utilizing enzymes such as norcoclaurine synthase (NCS), presents a greener alternative for producing enantiomerically pure Coclaurine.
Comparative Biological Performance: An Evidence-Based Analysis
While direct, head-to-head comparative studies of synthetic versus natural Coclaurine are scarce in the published literature, we can infer a comparison based on the reported biological activities of Coclaurine from various sources. It is crucial to note that the biological activity is intrinsically linked to the specific enantiomer.
1. Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Both natural and likely synthetic Coclaurine act as antagonists at nicotinic acetylcholine receptors (nAChRs).[2] This activity is a key aspect of its pharmacological profile.
2. Dopamine Receptor Modulation
Studies on naturally derived Coclaurine have shown that both (S)- and (R)-enantiomers can act as antagonists at D1 and D2 dopamine receptors with similar potencies.[3] This suggests that the stereochemistry at the C1 position may not significantly influence its binding to these dopamine receptor subtypes.
3. Neuroprotective Effects
Coclaurine has been investigated for its potential neuroprotective properties.[4] This is often linked to its antioxidant capacity and its ability to modulate neuronal signaling pathways.
4. Antimicrobial Activity
Natural Coclaurine has demonstrated antimicrobial activity against various pathogens.[4] The mechanism of action is thought to involve the disruption of microbial membranes or inhibition of essential enzymes.
5. Antioxidant Activity
The phenolic hydroxyl groups in the Coclaurine structure contribute to its antioxidant properties.[4] It can scavenge free radicals and may modulate cellular antioxidant defense mechanisms.
Experimental Protocols
To facilitate further comparative research, detailed protocols for key biological assays are provided below.
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity of synthetic and natural Coclaurine to nAChRs.
Methodology: Radioligand binding assays are commonly employed.
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the nAChR subtype of interest.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (synthetic or natural Coclaurine).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) and the binding affinity (Ki) of the test compound.
Dopamine Receptor Functional Assay
Objective: To assess the functional effect (agonist or antagonist activity) of synthetic and natural Coclaurine on dopamine receptors.
Methodology: Cell-based functional assays measuring downstream signaling events are typically used.
-
Cell Culture: Use a cell line stably expressing the dopamine receptor subtype of interest (e.g., D1 or D2).
-
Assay Principle: For Gs-coupled receptors (D1), measure the increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors (D2), measure the inhibition of forskolin-stimulated cAMP production.
-
Procedure:
-
Plate the cells in a suitable microplate.
-
For antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known dopamine receptor agonist (e.g., dopamine).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Antioxidant Capacity Assay (DPPH Method)
Objective: To evaluate the free radical scavenging activity of synthetic and natural Coclaurine.
Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a microplate, add varying concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of synthetic and natural Coclaurine that inhibits the visible growth of a microorganism.
Methodology: Broth microdilution method.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microplate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
References
The Uncharted Territory of Coclauril: A Comparative Guide to Anti-HBV Spectrum Analysis
For researchers, scientists, and drug development professionals, the quest for novel antiviral agents against Hepatitis B Virus (HBV) is a continuous endeavor. While the natural compound Coclauril has been investigated for various biological activities, its potential as an anti-HBV agent remains scientifically un-documented. To date, there is no published evidence confirming the anti-HBV spectrum of this compound against any of the known HBV genotypes.
This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the absence of data on this compound's anti-HBV activity. Secondly, it provides a comprehensive framework for how such a compound would be evaluated, alongside a detailed comparison with established anti-HBV therapies. This allows for a clear understanding of the current therapeutic landscape and the rigorous process required to validate a new antiviral candidate.
A Comparative Look: Established Anti-HBV Therapies
The current standard of care for chronic hepatitis B involves two main classes of drugs: interferons and nucleos(t)ide analogues. Their effectiveness can vary depending on the HBV genotype.
| Drug Class | Examples | Mechanism of Action | Anti-HBV Spectrum Across Genotypes |
| Interferons | Peginterferon alfa-2a | Immunomodulatory; induces antiviral proteins. | Genotype-dependent. Genotypes A and B generally show a better response than genotypes C and D.[1][2][3][4] |
| Nucleos(t)ide Analogues (NAs) | Entecavir, Tenofovir, Lamivudine | Inhibit HBV DNA polymerase (reverse transcriptase), preventing viral replication.[5][6][7] | Generally effective across all major genotypes (A-H).[8] Response to NAs is considered comparable among different genotypes.[8] |
The Path to Validation: Experimental Protocols for Determining Anti-HBV Spectrum
To ascertain the anti-HBV activity and genotype specificity of a novel compound like this compound, a standardized series of in vitro experiments would be necessary.
Initial Screening for Anti-HBV Activity
The first step is to determine if the compound exhibits any inhibitory effect on HBV replication in a cell-based system.
Experimental Protocol:
-
Cell Culture: Utilize a stable HBV-producing cell line, such as HepG2.2.15, which is derived from a human hepatoblastoma cell line and contains integrated copies of the HBV genome (genotype D).
-
Compound Treatment: Culture the HepG2.2.15 cells in the presence of varying concentrations of this compound for a defined period (e.g., 72 hours). A known anti-HBV drug, such as Entecavir, should be used as a positive control.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which this compound is toxic to the cells. This is crucial to ensure that any observed reduction in viral markers is not due to cell death.
-
Quantification of Viral Markers:
-
Extracellular HBV DNA: Measure the amount of HBV DNA in the cell culture supernatant using quantitative real-time PCR (qPCR).[9] This indicates the level of virion production.
-
HBsAg and HBeAg Secretion: Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).
-
Confirming Anti-HBV Spectrum Against Different Genotypes
If initial screening shows promising, non-cytotoxic antiviral activity, the next stage is to assess the compound's efficacy against a panel of different HBV genotypes.
Experimental Protocol:
-
Cell Lines and Transfection: Use a non-HBV producing hepatoma cell line, such as Huh7 or HepG2.
-
Genotype-Specific Plasmids: Transfect these cells with plasmids containing the full-length genomes of various HBV genotypes (e.g., A, B, C, D, E, and F).
-
Compound Treatment: Following transfection, treat the cells with a range of concentrations of this compound.
-
Quantification of Viral Replication: After a set incubation period, measure the levels of intracellular and extracellular HBV DNA, as well as secreted HBsAg and HBeAg for each genotype. This will reveal if the compound's inhibitory activity is pan-genotypic or genotype-specific.
Below is a graphical representation of the experimental workflow for evaluating a novel anti-HBV compound.
Understanding the Battlefield: HBV Life Cycle and Drug Targets
A thorough understanding of the HBV life cycle is critical for identifying potential drug targets. Approved anti-HBV drugs primarily interfere with the viral polymerase.
Hypothetical Mechanisms of Action for a Novel Compound
While the mechanism of action of this compound is primarily understood in the context of neurotransmission, a hypothetical anti-HBV effect could be explored through various avenues targeting either viral or host factors.
-
Inhibition of Viral Entry: Preventing the virus from entering the hepatocyte.
-
Targeting cccDNA: Interfering with the formation or stability of the covalently closed circular DNA (cccDNA), which serves as the template for viral replication.
-
Inhibition of Viral Polymerase: Similar to nucleos(t)ide analogues, directly inhibiting the reverse transcriptase activity.
-
Modulation of Capsid Assembly: Disrupting the formation of the viral capsid.
-
Targeting Host Factors: Modulating host cellular pathways that are essential for the HBV life cycle.
The diagram below illustrates the logical relationship of potential antiviral targets.
References
- 1. Hepatitis B virus genotypes and response to antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis B virus genotype distribution and mutation patterns: Insights and clinical implications for hepatitis B virus positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Characterization of Hepatitis B virus Genotypes: Their Role in Viral Replication and Antigen Expression [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Core Concepts - Choosing an Initial HBV Treatment Regimen - Treatment of HBV - Hepatitis B Online [hepatitisb.uw.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatitis B Virus Genotypes and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis B Virus Genotypes and Antiviral Resistance Mutations in Romanian HIV-HBV Co-Infected Patients [mdpi.com]
Independent Verification of Coclaurine's Biological Activity: A Comparative Analysis of Reported EC50/IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for Coclaurine and its closely related analogue, Higenamine (also known as Norcoclaurine). The data presented is compiled from independent research studies to offer a verification of their biological activities. Detailed experimental methodologies are provided for the key assays cited, ensuring reproducibility and critical evaluation.
Comparative Analysis of In Vitro Potency
The following table summarizes the reported EC50 and IC50 values for Coclaurine and Higenamine across different biological targets. This data allows for a direct comparison of their potency as determined by separate research groups.
| Compound | Target | Assay System | Reported Value (μM) | Reference |
| (+)-Coclaurine | HIV-1 3B Replication | H9 Cells | EC50: 2.8 | [1] |
| (-)-Coclaurine | Human α4β2 nAChR | Xenopus Oocytes | IC50: 49 | [2] |
| (-)-Coclaurine | Human α4β4 nAChR | Xenopus Oocytes | IC50: 18 | [2] |
| Higenamine (Norcoclaurine) | Human β1-Adrenergic Receptor | chem-1 Cells | EC50: 0.034 | [3] |
| Higenamine (Norcoclaurine) | Human β2-Adrenergic Receptor | chem-1 Cells | EC50: 0.47 (partial agonist) | [3] |
| Higenamine (Norcoclaurine) | Dopamine Biosynthesis | PC12 Cells | IC50: 18.2 | [4] |
| Higenamine (Norcoclaurine) | Lysine-Specific Demethylase 1 (LSD1) | Biochemical Assay | IC50: 1.47 |
Experimental Protocols
Determination of nAChR Inhibition by (-)-Coclaurine in Xenopus Oocytes
This protocol outlines the methodology for assessing the inhibitory activity of Coclaurine on nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus laevis oocytes using two-electrode voltage-clamp electrophysiology.
1. Oocyte Preparation and Receptor Expression:
-
Stage V-VI oocytes are surgically removed from anesthetized female Xenopus laevis frogs.
-
The follicular membrane is removed by treatment with collagenase (e.g., 1.5 mg/mL for 60-90 minutes).
-
Oocytes are injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2) at a specific ratio.
-
Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane potential is typically held at -70 mV.
-
Acetylcholine (ACh), the native agonist, is applied at its EC50 concentration to elicit a control current response.
-
After a washout period, the oocyte is pre-incubated with varying concentrations of (-)-Coclaurine for a defined period.
-
ACh at its EC50 concentration is then co-applied with (-)-Coclaurine, and the resulting current is recorded.
-
A final washout and application of ACh alone is performed to ensure the recovery of the receptor response.
3. Data Analysis:
-
The peak current amplitude in the presence of (-)-Coclaurine is normalized to the control ACh-evoked current.
-
The resulting concentration-response data is fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of (-)-Coclaurine that inhibits 50% of the maximal ACh-induced current.
Determination of β-Adrenergic Receptor Activation by Higenamine
This protocol describes a method to quantify the agonist activity of Higenamine at β-adrenergic receptors expressed in a mammalian cell line, typically by measuring the downstream accumulation of cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1- or β2-adrenergic receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and grown to a confluent monolayer.
2. Agonist Stimulation and cAMP Measurement:
-
The growth medium is removed, and cells are washed with a serum-free medium or buffer.
-
Cells are then incubated with varying concentrations of Higenamine in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. A known β-agonist like isoproterenol is used as a positive control.
-
The incubation is carried out for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the Higenamine concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of Higenamine that elicits 50% of the maximal cAMP response. The Emax (maximum effect) is also determined to assess the extent of receptor activation (full or partial agonism).
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows described above.
Caption: General workflow for in vitro EC50/IC50 determination.
Caption: Logical flow for the independent verification of a reported value.
References
Assessing the Synergistic Potential of Biscoclaurine Alkaloids with Standard Anti-HBV Therapeutics: A Comparative Guide
Introduction
The quest for a functional cure for chronic Hepatitis B (CHB) has underscored the necessity of exploring novel therapeutic agents and combination strategies. While the user's query specified "Coclauril," a thorough review of published literature did not yield data for a compound with this name. It is plausible that "this compound" may be a novel or proprietary compound not yet in the public domain, or potentially a misspelling of a known class of molecules. One such related class with documented anti-HBV activity is the biscoclaurine alkaloids, such as Cepharanthine. This guide, therefore, focuses on Cepharanthine as a representative biscoclaurine alkaloid to illustrate the assessment of synergistic effects with established anti-HBV drugs.
Cepharanthine, a natural alkaloid extracted from Stephania cepharantha Hayata, has demonstrated a range of biological activities, including anti-inflammatory, immunomodulating, and antiviral properties.[1][2][3] Notably, in vitro studies have highlighted its potential against Hepatitis B Virus (HBV), including strains resistant to conventional therapies like lamivudine.[4][5][6] This guide provides a comparative overview of Cepharanthine's anti-HBV activity and presents a detailed framework for evaluating its synergistic potential with other anti-HBV agents.
Comparative Anti-HBV Activity of Cepharanthine
In vitro studies have quantified the inhibitory effects of Cepharanthine hydrochloride (CH) on HBV replication and antigen production. The following table summarizes the 50% effective concentration (EC50) values for Cepharanthine and other anti-HBV drugs against wild-type and lamivudine-resistant HBV.
| Compound | Virus Strain | EC50 (µM) for HBV DNA Replication | EC50 (µM) for HBeAg Production | Reference |
| Cepharanthine HCl | Wild-Type HBV | 0.44 ± 0.06 | 0.81 ± 0.11 | [4][5] |
| Lamivudine-Resistant HBV | 0.52 ± 0.08 | 0.95 ± 0.13 | [4][5] | |
| Lamivudine | Wild-Type HBV | 0.09 ± 0.01 | 0.15 ± 0.02 | [4][5] |
| Lamivudine-Resistant HBV | >100 | >100 | [4][5] | |
| Adefovir | Wild-Type HBV | 1.23 ± 0.17 | 2.11 ± 0.25 | [4][5] |
| Lamivudine-Resistant HBV | 1.35 ± 0.19 | 2.28 ± 0.29 | [4][5] |
Proposed Mechanism of Action of Cepharanthine Against HBV
Cepharanthine's anti-HBV effect is believed to be mediated through the downregulation of a host protein, heat stress cognate 70 (Hsc70), which is essential for HBV replication.[4][6] By reducing the levels of Hsc70 mRNA, Cepharanthine indirectly inhibits viral replication and the production of the hepatitis B e-antigen (HBeAg).[4][6]
Caption: Proposed mechanism of Cepharanthine's anti-HBV activity.
Experimental Protocols for Assessing Synergistic Effects
While specific studies on the synergistic effects of Cepharanthine with other anti-HBV drugs are not yet available, the following provides a detailed, generalized methodology for researchers to conduct such an assessment.
Cell Culture and HBV Transfection
-
Cell Line: HepG2 (human hepatoblastoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: HepG2 cells are transiently transfected with a plasmid containing the full-length HBV genome (wild-type or drug-resistant strains) using a suitable transfection reagent (e.g., Lipofectamine 3000).
Drug Combination Assay
-
Drug Preparation: Stock solutions of Cepharanthine and other anti-HBV drugs (e.g., Lamivudine, Entecavir, Tenofovir) are prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium.
-
Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing the individual drugs or their combinations at various concentration ratios (e.g., constant ratio, non-constant ratio).
-
Incubation: The treated cells are incubated for a defined period (e.g., 6 days), with the medium being replaced every 2 days with fresh medium containing the respective drug concentrations.
Quantification of Antiviral Activity
-
HBV DNA Extraction and Quantification: Intracellular HBV DNA is extracted from the cells. The levels of HBV DNA are quantified using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
HBeAg Quantification: The cell culture supernatant is collected, and the level of secreted HBeAg is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
Analysis of Synergistic Effects
-
Data Analysis: The dose-response curves for each drug and their combinations are generated. The synergistic, additive, or antagonistic effects of the drug combinations are determined using the Combination Index (CI) method developed by Chou and Talalay.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
-
Software: Software such as CompuSyn can be used to calculate the CI values and generate isobolograms.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the workflow for assessing the synergistic effects of two anti-HBV drugs.
Caption: Workflow for assessing synergistic anti-HBV effects.
While direct evidence of the synergistic effects of "this compound" or Cepharanthine with other anti-HBV drugs is currently lacking in published literature, the existing data on Cepharanthine's in vitro anti-HBV activity, particularly against lamivudine-resistant strains, makes it a compelling candidate for combination therapy research.[4][5][6] The distinct mechanism of action, targeting a host factor rather than the viral polymerase, suggests a low probability of cross-resistance with nucleos(t)ide analogs and a strong potential for synergistic or additive effects.[4] The experimental framework provided in this guide offers a robust methodology for researchers to systematically evaluate the synergistic potential of Cepharanthine and other novel compounds, thereby contributing to the development of more effective combination therapies for chronic hepatitis B.
References
- 1. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. In vitro activity of cepharanthine hydrochloride against clinical wild-type and lamivudine-resistant hepatitis B virus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of cepharanthine hydrochloride against clinical wild-type and lamivudine-resistant hepatitis B virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for In Vitro Head-to-Head Comparison of Antiviral Agents: A Tenofovir Case Study
For Researchers, Scientists, and Drug Development Professionals
The robust in vitro comparison of novel antiviral compounds with established therapeutics is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for conducting such a head-to-head analysis, using the well-characterized anti-HIV agent tenofovir as a reference. While the hypothetical compound "Coclauril" yielded no verifiable data in scientific literature, the principles and methodologies outlined here can be applied to any new chemical entity. This guide will detail the requisite experimental protocols, data presentation standards, and visual representations of workflows and mechanisms of action to facilitate a thorough and objective comparison.
Comparative Antiviral Activity and Cytotoxicity
A primary goal of in vitro antiviral testing is to determine a compound's therapeutic window—its efficacy against a virus relative to its toxicity to host cells. This is quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). The SI, calculated as CC50/EC50, is a critical measure of a drug's potential utility.
The following table presents representative in vitro data for tenofovir (TFV) against HIV-1 in various cell lines. A new compound would be tested under identical conditions to allow for a direct comparison.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Tenofovir (TFV)
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| MT-4 | HIV-1IIIB | 4.2 | >1000 | >238 |
| MT-2 | HIV-1IIIB | 1.4 | >1000 | >690 |
| PBMCs | HIV-1BaL | 3.5 | >1000 | >286 |
Data sourced from a study evaluating tenofovir and its prodrugs. The assays were conducted over a 5-day period[1].
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible and comparable results. Below are standard protocols for determining the antiviral efficacy and cytotoxicity of a test compound against HIV-1.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells.
Materials:
-
96-well microtiter plates
-
Host cells (e.g., MT-4, CEM, or PBMCs)
-
Cell culture medium
-
Test compound and reference compound (Tenofovir)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed 96-well plates with host cells at a predetermined density.
-
Prepare serial dilutions of the test compound and tenofovir in cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include wells with untreated cells as a control.
-
Incubate the plates for a period that mirrors the antiviral assay (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[2][3].
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)
This assay quantifies the inhibition of viral replication by measuring the amount of a viral protein (p24) in the cell culture supernatant.
Materials:
-
96-well microtiter plates
-
Host cells (e.g., MT-4, CEM, or PBMCs)
-
HIV-1 virus stock
-
Test compound and reference compound (Tenofovir)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed 96-well plates with host cells.
-
Add serial dilutions of the test compound and tenofovir to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator to allow for viral replication.
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions[4][5].
-
The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control.
Visualizing Experimental Workflows and Mechanisms
Diagrams are invaluable for clearly communicating complex processes. The following are Graphviz (DOT language) representations of the experimental workflow and the mechanism of action of tenofovir.
Experimental Workflow for Antiviral and Cytotoxicity Assays
Caption: Workflow for in vitro antiviral and cytotoxicity testing.
Mechanism of Action: Tenofovir Inhibition of HIV Reverse Transcriptase
Caption: Mechanism of action of tenofovir.
By adhering to these standardized protocols and data presentation formats, researchers can ensure a rigorous and objective comparison of novel antiviral candidates against established drugs like tenofovir, thereby facilitating informed decisions in the drug development pipeline.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. goldengatebio.com [goldengatebio.com]
- 5. h-h-c.com [h-h-c.com]
Evaluating the Specificity of Coclauril for HBV Over Other Viruses
A review of available scientific literature and public databases reveals no information on a compound named "Coclauril" for the treatment of Hepatitis B Virus (HBV) or any other viral infection. The name may be misspelled, represent an internal compound code not yet in the public domain, or be a new discovery with no published data.
The biotechnology company Cocrystal Pharma, Inc. (Nasdaq: COCP) is developing antiviral therapeutics, including a candidate named CC-42344 for Influenza A.[1][2][3] However, there is no public information linking this company or its compounds to the name "this compound" or to research on HBV.
Without accessible data, a direct comparison of this compound's specificity for HBV against other viruses is not possible. However, to illustrate the requested format for a comparative guide, this document presents a template using a hypothetical antiviral agent, designated "Compound X." This example demonstrates how experimental data, protocols, and mechanisms would be presented to evaluate antiviral specificity.
Hypothetical Guide: Evaluating the Specificity of Compound X for HBV
This guide provides a comparative analysis of the antiviral activity of a hypothetical agent, Compound X, to assess its specificity for the Hepatitis B Virus (HBV) relative to a panel of other viruses.
Comparative Antiviral Activity Profile
The specificity of an antiviral agent is determined by comparing its potency against the target virus with its activity against other viruses. A high selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicates a favorable therapeutic window.
Table 1: In Vitro Antiviral Specificity of Compound X
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.08 | >100 | >1250 |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7.5 | 12.5 | >100 | >8 |
| Retroviridae | HIV-1 | MT-4 | 28.3 | >100 | >3.5 |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Vero | 45.1 | >100 | >2.2 |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | >50 | >100 | - |
Data are hypothetical.
Interpretation: The hypothetical data in Table 1 show that Compound X is highly potent and selective for HBV. Its strong EC50 value of 0.08 µM and high selectivity index of over 1250 contrast sharply with its minimal activity against HCV, HIV-1, HSV-1, and Influenza A. This profile suggests that Compound X possesses a high degree of specificity for HBV.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
2.1. Cell Lines and Viruses
-
HBV: HepG2.2.15 cells, which stably replicate HBV, were cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
HCV: Huh-7.5 cells were used for HCV replicon assays.
-
HIV-1: MT-4 cells were used for HIV-1 infection assays.
-
HSV-1 & Influenza A: Vero and MDCK cells were used for standard plaque reduction assays, respectively.
2.2. HBV Antiviral Activity Assay (EC50)
-
HepG2.2.15 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a serial dilution of Compound X for 6 days, with media changes every 2 days.
-
Supernatants were collected, and extracellular HBV DNA was quantified using real-time quantitative PCR (qPCR).[4]
-
The EC50 value, the concentration at which HBV DNA replication is inhibited by 50%, was calculated using a dose-response curve.
2.3. Cytotoxicity Assay (CC50)
-
The relevant cell lines were seeded in 96-well plates and exposed to the same serial dilutions of Compound X for the same duration as the antiviral assays.
-
Cell viability was measured using a resazurin-based assay (e.g., CellTiter-Blue).
-
The CC50 value, the concentration that reduces cell viability by 50%, was determined from the dose-response curve.
Visualizing Mechanisms and Workflows
3.1. Proposed Mechanism of Action
Antiviral drugs typically achieve specificity by targeting unique viral processes, such as genome replication or viral entry, that are not present in host cells or other virus types.[5][6][7] For HBV, a common target is the viral polymerase.
Caption: Proposed mechanism of Compound X as an HBV polymerase inhibitor.
3.2. Experimental Workflow for Specificity Screening
A logical workflow ensures systematic evaluation of a compound's antiviral profile.
Caption: Standard workflow for evaluating antiviral compound specificity.
Should verifiable data on "this compound" become publicly available, a specific and accurate comparison guide can be generated.
References
- 1. Influenza :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 2. Cocrystal Pharma Announces Favorable Safety Data from the Phase 1 Study with Oral Antiviral CC-42344 for the Treatment of Pandemic and Seasonal Influenza A :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 3. Enrollment Completed in Phase 1 Influenza A Study with Cocrystal Pharma’s Oral Antiviral Candidate CC-42344 :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 4. Hepatitis B Test: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Coclaurine (Coclauril)
Disclaimer: The following information is intended as a guide for trained professionals in a laboratory setting. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and to comply with all applicable local, state, and federal regulations for chemical waste disposal. The term "Coclauril" is likely a trade name or misspelling for Coclaurine or its salts.
Immediate Safety and Identification
Before handling or disposing of Coclaurine, it is imperative to identify the specific form of the chemical (e.g., (+)-Coclaurine, (-)-Coclaurine hydrochloride) by referencing the manufacturer's label and the corresponding Safety Data Sheet (SDS). While the available data suggests that Coclaurine and its hydrochloride salt are not classified as hazardous substances, proper laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
-
Ventilation: Handle in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood should be used.[1][2]
Spill Management
In the event of a small spill, follow these procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[1][2]
-
Contain the Spill: Prevent further spread of the material.
-
Absorb Liquid Spills: For solutions, absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[1][2]
-
Collect Solid Spills: For solid material, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate Surfaces: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Spill Debris: Collect all contaminated materials (absorbent, paper towels, etc.) in a suitable, labeled container for proper disposal according to the guidelines in Section 3.
Step-by-Step Disposal Procedure
The primary method for the disposal of Coclaurine and its contaminated materials is to treat it as chemical waste, ensuring it is handled by a licensed hazardous waste disposal service. Do not dispose of Coclaurine down the drain or in regular trash.
-
Containerization:
-
Place waste Coclaurine, including any contaminated materials from spills, into a clearly labeled, sealed, and compatible waste container.
-
Leave chemicals in their original containers if possible. Do not mix with other waste.
-
-
Labeling:
-
Label the waste container clearly with the chemical name ("Coclaurine" or "Coclaurine Hydrochloride") and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Disposal will typically be through incineration or other approved methods in accordance with national and local regulations.
-
Data Presentation
The following table summarizes key information for Coclaurine and its hydrochloride salt based on available data.
| Property | (+)-(R)-Coclaurine hydrochloride[1] | (S)-Coclaurine[2] |
| CAS Number | Not explicitly stated, but related to (+)-Coclaurine (2196-60-3) | Related to (-)-Coclaurine (486-39-5) |
| Molecular Formula | C17H20ClNO3 | C17H19NO3 |
| Hazard Classification | Not a hazardous substance or mixture.[1][2] | Not a hazardous substance or mixture.[2] |
| Transport Information | Considered non-hazardous for transport (DOT, IMDG, IATA).[1][2] | Considered non-hazardous for transport (DOT, IMDG, IATA).[2] |
| First Aid: Eyes | Flush eyes immediately with large amounts of water. Call a physician.[1][2] | Flush eyes immediately with large amounts of water. Call a physician.[2] |
| First Aid: Skin | Rinse skin thoroughly with water. Remove contaminated clothing.[1] | Rinse skin thoroughly with water. Remove contaminated clothing. |
| First Aid: Inhalation | Relocate to fresh air.[1] | Relocate to fresh air. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of Coclaurine.
Caption: Workflow for the safe disposal of Coclaurine waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
